Chemical Structure, Synthesis, and Medicinal Applications Part 1: Executive Summary & Chemical Identity 3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS: 1214372-30-1) is a functionalized biphenyl carboxylic acid derivative....
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Structure, Synthesis, and Medicinal Applications
Part 1: Executive Summary & Chemical Identity
3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS: 1214372-30-1) is a functionalized biphenyl carboxylic acid derivative. In medicinal chemistry, this scaffold serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[1]
The compound features a central benzoic acid core substituted at the meta positions with a methyl group and a 4-fluorophenyl moiety.[2] This specific substitution pattern (3,5-disubstitution) is strategically valuable in drug design:
Conformational Control: The meta arrangement minimizes steric clash between the two substituents, allowing the biphenyl system to adopt a twisted conformation (dihedral angle ~35-40°) that often matches hydrophobic pockets in enzymes (e.g., COX-2, kinases).
Metabolic Stability: The para-fluorine atom on the distal phenyl ring blocks the primary site of Cytochrome P450-mediated oxidation (metabolic blocking), significantly extending the compound's half-life in vivo.
Electronic Modulation: The carboxylic acid acts as a polar "anchor" (pKa ~4.2), while the lipophilic methyl and fluorophenyl groups tune the LogP (approx. 3.8), facilitating membrane permeability.
Chemical Identity Table
Property
Data
Chemical Name
3-(4-Fluorophenyl)-5-methylbenzoic acid
CAS Number
1214372-30-1
Molecular Formula
C₁₄H₁₁FO₂
Molecular Weight
230.24 g/mol
SMILES
Cc1cc(cc(c1)c2ccc(F)cc2)C(=O)O
LogP (Predicted)
3.82 ± 0.4
pKa (Predicted)
4.15 (Carboxylic Acid)
H-Bond Donors/Acceptors
1 / 2
Part 2: Synthetic Methodology (The "Gold Standard" Protocol)
The most robust route to 3-(4-Fluorophenyl)-5-methylbenzoic acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to its mild conditions, tolerance of the carboxylic acid functionality, and high regioselectivity.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond. The preferred coupling partners are:
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Selected for its resistance to oxidation and high turnover number.
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq).
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Workflow
Preparation: Charge a round-bottom flask with 3-bromo-5-methylbenzoic acid (1.0 g), 4-fluorophenylboronic acid (0.73 g), and Pd(dppf)Cl₂ (106 mg).
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling of the boronic acid).
Solvation: Add degassed 1,4-dioxane (15 mL) and 2.0 M aqueous K₂CO₃ (6.5 mL) via syringe.
Reaction: Heat the mixture to 90°C for 12–16 hours under N₂. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
Checkpoint: The starting bromide should be fully consumed. A new peak with m/z 229 (M-H)⁻ should appear.
Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and acidify carefully with 1N HCl to pH ~2–3 (to protonate the carboxylate salt).
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane).
Synthesis Workflow Diagram
Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biphenyl acid.[1]
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
The 3-(4-Fluorophenyl)-5-methylbenzoic acid structure is not merely an intermediate; it is a bioactive scaffold found in several therapeutic classes.
Anti-Inflammatory Agents (COX Inhibition)
The biphenyl carboxylic acid motif is a classic pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exemplified by Diflunisal .[1]
Mechanism: The carboxylate group forms an ionic bond with Arg120 in the cyclooxygenase (COX) channel. The biphenyl tail extends into the hydrophobic channel.
Role of 3-(4-F-Ph)-5-Me: The 5-methyl group adds bulk that can improve selectivity for COX-2 over COX-1 by exploiting the slightly larger pocket of the inducible enzyme. The 4-fluoro group prevents metabolic hydroxylation, a common clearance pathway for simple biphenyls.
URAT1 Inhibitors (Gout Therapy)
Recent patents indicate that biphenyl acids are potent inhibitors of Urate Transporter 1 (URAT1).
Function: These compounds inhibit the reabsorption of uric acid in the proximal tubule of the kidney.
SAR Insight: The lipophilic 3,5-disubstitution pattern is critical for binding to the transmembrane domains of the transporter, while the acid moiety mimics the urate substrate.
PPAR Agonists (Metabolic Syndrome)
Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acids and their derivatives.
Relevance: 3-aryl-5-methylbenzoic acids serve as the "acidic head group" in dual PPARα/γ agonists. The rigid biphenyl spacer positions the acid correctly to interact with the receptor's activation function domain (AF-2).
Structure-Activity Relationship (SAR) Map
Caption: Figure 2. Pharmacophore analysis highlighting the functional role of each structural component.
Part 4: Analytical Characterization
To validate the synthesis of 3-(4-Fluorophenyl)-5-methylbenzoic acid, the following spectral data are diagnostic.
Technique
Diagnostic Signal
Interpretation
¹H NMR
δ ~2.45 ppm (s, 3H)
Methyl group at position 5.
¹H NMR
δ 12.5–13.0 ppm (br s, 1H)
Carboxylic acid proton (exchangeable with D₂O).
¹³C NMR
δ ~168 ppm
Carbonyl carbon of the carboxylic acid.
¹⁹F NMR
δ ~ -115 ppm
Fluorine signal (singlet or multiplet depending on decoupling).
MS (ESI-)
m/z 229 [M-H]⁻
Deprotonated molecular ion (Negative mode is preferred for acids).
Quality Control Note:
Common impurities include the homocoupled by-product (4,4'-difluorobiphenyl) and unreacted boronic acid. These are non-polar and very polar, respectively, and can be easily removed via the acid-base extraction step described in the protocol.
References
BenchChem. (2025).[1] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from
Strategic Significance
3-(4-Fluorophenyl)-5-methylbenzoic acid is a specialized biaryl building block used primarily in medicinal chemistry for the synthesis of anti-inflammatory agents, kinase inhibitors, and GPCR ligands. Its structure combines three critical pharmacophoric elements:
Biaryl Scaffold: Provides a rigid hydrophobic axis for protein binding pockets.
meta-Methyl Group: Introduces steric bulk to lock conformation or fill hydrophobic sub-pockets, often improving selectivity over non-methylated analogs.
para-Fluoro Substituent: Blocks metabolic oxidation at the vulnerable para-position (preventing hydroxylation) while modulating lipophilicity and electrostatic interactions.
Part 2: Chemical Identity & Properties
The following data consolidates physical and identifier parameters for validation during procurement or synthesis.
Parameter
Value
Note
CAS Number
1214372-30-1
Primary Identifier
MDL Number
MFCD14701528
Database Indexing
SMILES
CC1=CC(=CC(=C1)C2=CC=C(C=C2)F)C(=O)O
Structure String
InChI Key
Derived from structure
Unique Hash
Appearance
Off-white to pale yellow solid
Typical for biaryl acids
Melting Point
185–190 °C (Predicted)
High crystallinity due to H-bonding
pKa
~4.1 (Carboxylic Acid)
Standard benzoic acid range
LogP
3.7 ± 0.4
Lipophilic; requires organic solvents
Part 3: Synthesis Strategy (The Self-Validating System)
Rationale:
Direct electrophilic aromatic substitution on a pre-formed biaryl system is regiochemically unreliable. The only robust, self-validating method for generating this compound is the Suzuki-Miyaura Cross-Coupling of a 3-halo-5-methylbenzoic acid derivative with 4-fluorophenylboronic acid.
Mechanism of Action:
The reaction utilizes a Palladium(0) catalytic cycle involving oxidative addition (to the aryl halide), transmetallation (with the boronate), and reductive elimination (forming the biaryl bond).
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability and resistance to oxidation compared to Pd(PPh₃)₄.
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Essential for solubilizing the inorganic base.
Step-by-Step Methodology:
Inert Setup: Charge a round-bottom flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (
) three times. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.
Solvation: Add degassed Dioxane/Water mixture.
Catalyst Addition: Add Pd catalyst under a positive stream of
.
Thermal Activation: Heat to 90°C for 4–16 hours.
Checkpoint 1 (TLC): Monitor reaction progress using Hexane:Ethyl Acetate (1:1) with UV visualization. The starting bromide (Rf ~0.6) must disappear. The product acid will streak near the baseline unless a drop of acetic acid is added to the eluent.
Acid-Base Filter: Dilute with 1N NaOH (aq). The product converts to its carboxylate salt and dissolves in water. Filter off insoluble Pd-black and neutral organic impurities (e.g., homocoupled biaryls) using Ethyl Acetate extraction discarding the organic layer.
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2. The target acid will precipitate as a solid.
Isolation: Filter the solid, wash with water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Logical flow for the synthesis and purification of CAS 1214372-30-1, emphasizing the acid-base extraction checkpoint.
Part 4: Applications & Pharmacophore Analysis
Drug Discovery Utility:
The 3-(4-fluorophenyl)-5-methylbenzoic acid moiety serves as a "privileged structure" in medicinal chemistry.
Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks Cytochrome P450-mediated oxidation. Without this fluorine, the phenyl ring is a prime target for hydroxylation, leading to rapid clearance.
Conformational Lock: The methyl group at position 5 (meta to the carboxyl) restricts the rotation of the benzoic acid relative to the biaryl axis. This reduces the entropic penalty upon binding to a target protein (e.g., a kinase ATP pocket).
Linker Capability: The carboxylic acid group is rarely the final endpoint; it is typically converted to an amide, ester, or heterocycle (e.g., benzimidazole) to engage hydrogen bond donors in the receptor.
Case Study Context:
This specific intermediate appears in patent literature regarding Chromene derivatives for treating inflammatory conditions.[3] The synthesis of such compounds often requires the late-stage coupling of this specific benzoic acid fragment to a bicyclic core.
Pharmacophore Logic Diagram
Caption: Structural Activity Relationship (SAR) map showing how each component of the molecule interacts with biological targets.
References
Matrix Scientific. (n.d.). 3-(4-Fluorophenyl)-5-methylbenzoic acid Product Page. Retrieved from
Chem960. (n.d.). CAS 1214372-30-1 Chemical Properties. Retrieved from
Google Patents. (2004).[3] WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions. (Example of synthesis application). Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational methodology). Retrieved from
Technical Guide: Physical Properties & Characterization of 3-(4-Fluorophenyl)-5-methylbenzoic Acid
The following technical guide details the physical properties, synthesis logic, and characterization protocols for 3-(4-Fluorophenyl)-5-methylbenzoic acid . [1] Executive Summary 3-(4-Fluorophenyl)-5-methylbenzoic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical properties, synthesis logic, and characterization protocols for 3-(4-Fluorophenyl)-5-methylbenzoic acid .
[1]
Executive Summary
3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS: 1214372-30-1 ) is a biphenyl carboxylic acid derivative utilized primarily as a scaffold in medicinal chemistry.[1] Its structural distinctiveness lies in the meta-substitution pattern of the central benzoic acid core, featuring a lipophilic methyl group at position 5 and a para-fluorophenyl moiety at position 3. This specific geometry forces a non-planar conformation, making it a critical building block for disrupting pi-stacking in drug candidates (e.g., kinase inhibitors, anti-inflammatory agents) while modulating metabolic stability via the fluorine atom.
Chemical Identity & Structural Analysis
This compound belongs to the class of meta-terphenyl analogues (specifically a substituted biphenyl).[1] The fluorine atom lowers electron density on the distal ring, while the methyl group provides steric bulk that influences the torsion angle between the two phenyl rings.
Attribute
Detail
CAS Number
1214372-30-1
IUPAC Name
3-(4-Fluorophenyl)-5-methylbenzoic acid
Molecular Formula
C₁₄H₁₁FO₂
Molecular Weight
230.24 g/mol
SMILES
Cc1cc(cc(c1)C(=O)O)c2ccc(F)cc2
InChI Key
Calculated from structure (e.g., specific to isomer)
Core Scaffold
Biphenyl-3-carboxylic acid
Structural Logic (SAR Implications)
Fluorine Effect: The p-fluoro substituent blocks metabolic oxidation at the para-position (a common metabolic soft spot) and increases lipophilicity (
LogP ≈ +0.25) without significant steric penalty compared to hydrogen.
Methyl Group: At position 5, the methyl group desymmetrizes the molecule and increases solubility in organic solvents compared to the unmethylated analog.
Physicochemical Properties
Note: Where experimental data for this specific isomer is proprietary, values are derived from validated SAR (Structure-Activity Relationship) models and analogous biphenyl systems.
Thermodynamic Properties
Property
Value / Range
Confidence
Physical State
Solid (Crystalline Powder)
High
Melting Point
168 – 175 °C (Predicted)
Medium (SAR-derived)
Boiling Point
~390 °C (at 760 mmHg)
High (Predicted)
Flash Point
~190 °C
High (Predicted)
Density
1.25 ± 0.05 g/cm³
High
Technical Insight: The melting point is elevated relative to benzoic acid (122°C) due to the rigid biphenyl core and increased molecular weight. However, the 5-methyl group disrupts the crystal packing efficiency slightly compared to the symmetric 3,5-diphenyl analogs, preventing the melting point from exceeding 200°C.
Solution Chemistry & ADME Profiling
For drug development, the ionization and lipophilicity profiles are paramount.
Parameter
Value
Mechanistic Explanation
pKa (Acidic)
4.05 – 4.15
The electron-withdrawing nature of the phenyl ring (inductive effect) slightly increases acidity compared to benzoic acid (4.20), despite the weak electron-donating methyl group.[1]
LogP (Lipophilicity)
3.8 – 4.1
Highly lipophilic due to the biphenyl core. The fluorine atom adds ~0.2 log units; the methyl adds ~0.5 log units.
Solubility (Water)
< 0.1 mg/mL
Practically insoluble in aqueous media at pH < 5. Solubility increases significantly at pH > 7.4 (formation of carboxylate salt).
Solubility (Organic)
High
Soluble in DMSO (>50 mM), Ethanol, DMF, and THF.
Polar Surface Area
37.3 Ų
Dominated by the carboxylic acid headgroup; suggests good membrane permeability.
Synthesis & Impurity Profiling
The standard synthesis route utilizes a Suzuki-Miyaura cross-coupling reaction.[1] Understanding this pathway is essential for identifying potential impurities in the final material.
Solubility Profile and Characterization of 3-(4-Fluorophenyl)-5-methylbenzoic Acid
Executive Summary 3-(4-Fluorophenyl)-5-methylbenzoic acid is a specialized biaryl intermediate frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorophenyl)-5-methylbenzoic acid is a specialized biaryl intermediate frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.[1] Its structure—comprising a biphenyl core decorated with a lipophilic methyl group, an electron-withdrawing fluorine atom, and an ionizable carboxylic acid—creates a complex solubility profile that challenges standard dissolution protocols.
This guide provides a technical analysis of its solubility thermodynamics, predictive solubility data based on quantitative structure-property relationships (QSPR), and a validated experimental protocol for precise solubility determination. It is designed to empower researchers to optimize solvent selection for synthesis, purification, and biological assay formulation.
To predict the solubility behavior of this compound, we must deconstruct its molecular scaffold. The solubility is governed by the competition between the crystal lattice energy (solid state interactions) and the solvation energy (solute-solvent interactions).
Structural Components & Solubility Impact
Component
Nature
Impact on Solubility
Biaryl Core
Hydrophobic / Aromatic
Increases: Solubility in non-polar/chlorinated solvents (DCM, Toluene).[1] Decreases: Aqueous solubility.[2]
Carboxylic Acid (-COOH)
Polar / Ionizable
Enables: pH-dependent solubility.[1] Soluble in basic aqueous media (pH > pKa + 2). Interaction: Hydrogen bond donor/acceptor in alcohols.
Fluorine (-F)
Electronegative / Lipophilic
Effect: Increases lipophilicity (LogP) compared to the non-fluorinated analog. Enhances solubility in fluorinated solvents and ethers.
Methyl Group (-CH₃)
Non-polar / Steric
Effect: Disrupts crystal packing slightly (lowering MP vs. planar analogs) but increases overall hydrophobicity.
pKa: ~4.0 – 4.5 (Typical for benzoic acid derivatives)
Melting Point: ~170–180°C (High lattice energy implies slow dissolution kinetics)
Solubility Landscape: Solvent Compatibility Guide
Note: The values below are empirical estimates derived from structural analogs (e.g., 3-(4-fluorophenyl)benzoic acid, p-toluic acid) and standard solubility principles.[1] Exact values must be determined experimentally using the protocol in Section 5.
Class 1: High Solubility (Preferred for Stock Solutions)
These solvents disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimer.
The carboxylic acid moiety allows this molecule to function as a "solubility switch." This is the most critical feature for purification.
State A (Neutral Form): At pH < 4, the molecule is protonated, neutral, and lipophilic. It partitions into organic solvents (DCM, EtOAc).
State B (Ionized Form): At pH > 6 (using NaOH, NaHCO₃), the molecule deprotonates to the carboxylate anion. It becomes highly water-soluble (> 50 mg/mL) and insoluble in non-polar organics.[1]
Since specific batch-to-batch polymorphic variations can alter solubility, you must validate the solubility for your specific lot.[1] This protocol is the industry standard for thermodynamic solubility determination.
Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.
Add 500 µL of the target solvent.
Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains. The system must contain undissolved solid to ensure thermodynamic equilibrium.
Equilibration:
Place the vial in an orbital shaker/incubator set to 25°C (± 0.5°C).
Shake at 500 RPM for 24 hours . (Shorter times measure kinetic solubility, not thermodynamic).
Phase Separation:
Centrifuge the sample at 10,000 RPM for 10 minutes to pellet the undissolved solid.
Critical Step: Inspect the pellet. If no pellet exists, the solution was not saturated; repeat step 1 with more solid.
Filtration & Dilution:
Draw the supernatant and filter through a 0.45 µm PTFE filter (to remove micro-crystals).
Dilute the filtrate (e.g., 1:100) with mobile phase to land within the linear range of your detector.
Quantification:
Inject into HPLC (C18 Column, Water/Acetonitrile gradient).
Calculate concentration using a calibration curve of a known standard.
Diagram 2: Solubility Determination Workflow
Caption: Standardized workflow for determining thermodynamic solubility.[1]
Solubilization Strategies for Drug Delivery[1]
For researchers using this compound in biological assays (in vitro/in vivo), simple organic solvents are often toxic. Use these formulation strategies:
DMSO Stock + Dilution:
Prepare a 20 mM stock in pure DMSO.
Dilute into media. Warning: The compound may crash out if the final DMSO concentration is < 1%.
Co-solvent System:
Use 5% DMSO / 40% PEG-400 / 55% Water.[1] The PEG-400 acts as an interfacial stabilizer for the biaryl rings.[1]
Salt Formation (In Situ):
Dissolve the compound in 1.0 equivalent of 0.1 M NaOH or Tris buffer. This converts the acid to its sodium salt, increasing aqueous solubility by >100-fold.
References
BenchChem. (2025).[3][4] Solubility Profile of 3-(4-Acetyloxyphenyl)benzoic Acid: A Technical Guide. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2782688, 3-(4-Fluorophenyl)benzoic acid. Retrieved from [Link]
Sandepa, K., et al. (2018).[5] Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data, 63(6). Retrieved from [Link]
University of Calgary. (2023). Solubility of Organic Compounds: Experimental Procedure. Retrieved from [Link]
Resolving the Unresolvable: Advanced Analytical Workflows for Fluorinated Methylbenzoic Acid Isomers
Executive Summary The incorporation of fluorine into aromatic systems is a foundational strategy in modern medicinal chemistry. By strategically substituting hydrogen with fluorine, drug developers can fine-tune a molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into aromatic systems is a foundational strategy in modern medicinal chemistry. By strategically substituting hydrogen with fluorine, drug developers can fine-tune a molecule's lipophilicity, enhance metabolic stability against cytochrome P450 oxidation, and increase target binding affinity through unique halogen bonding interactions[1]. Fluorinated methylbenzoic acids serve as critical intermediates and building blocks for active pharmaceutical ingredients (APIs), including antibacterial agents and complex chemical probes[1][2].
However, the positional isomers of disubstituted benzoic acids present a formidable analytical challenge. Because these isomers share identical molecular weights and nearly indistinguishable bulk polarities, conventional analytical methods often fail to achieve baseline separation. This whitepaper details the mechanistic causality behind advanced orthogonal analytical techniques—spanning UHPLC-MS/MS, GC-MS, Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy—required to isolate, quantify, and structurally elucidate these complex isomeric mixtures.
Physicochemical Constraints in Isomer Resolution
Positional isomers of fluorinated methylbenzoic acids (e.g., 2-fluoro-4-methylbenzoic acid vs. 3-fluoro-4-methylbenzoic acid) differ solely in the spatial arrangement of their functional groups around the benzene ring. This structural similarity results in:
Isomeric Co-elution: Identical hydrophobicities cause co-elution on standard C18 reversed-phase columns.
Thermal Instability & Tailing: The free carboxylic acid moiety acts as a strong hydrogen bond donor, leading to severe peak tailing and degradation in gas-phase analyses.
Isobaric Mass Spectra: Mass spectrometry alone cannot differentiate these isomers without prior chromatographic separation, as they produce identical precursor ions and highly similar fragmentation patterns.
To overcome these constraints, analytical scientists must exploit minute differences in steric hindrance,
electron distribution, and acidic dissociation constants ().
Mechanistic Causality of Analytical Workflows
UHPLC-MS/MS & UPC2: Overcoming Co-elution via Orthogonal Selectivity
Traditional C18 columns rely on dispersive hydrophobic interactions, which are blind to the subtle steric differences of positional isomers. To achieve baseline resolution, stationary phases that offer orthogonal retention mechanisms must be employed. Phenyl-Hexyl columns leverage
interactions that are highly sensitive to the electron density of the aromatic ring—which is directly modulated by the position of the highly electronegative fluorine atom.
Furthermore, UltraPerformance Convergence Chromatography (UPC2) utilizing Torus 2-PIC (2-picolylamine) or DIOL stationary phases has proven highly effective. These phases exploit polar interactions and hydrogen bonding, allowing for the rapid and direct separation of all six positional isomers of disubstituted benzoic acids without the need for prior derivatization[3].
GC-MS: The Necessity of Derivatization
Direct Gas Chromatography-Mass Spectrometry (GC-MS) of free fluorobenzoic acids is fundamentally flawed due to the interaction between the carboxylate group and the silanol groups of the GC column. Derivatization is mechanistically mandatory. By reacting the acids with Boron Trifluoride-Methanol (
), the compounds are converted into fluorobenzoic acid methyl esters (FBAMEs)[4]. This transformation eliminates hydrogen bonding, drastically increases volatility, and allows for ultra-trace (ng/L) detection limits when coupled with Solid-Phase Extraction (SPE)[4].
Structural Elucidation via 19F and 13C NMR
While chromatography separates the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is required to definitively identify them.
NMR is the gold standard for this application. The nucleus has a spin of 1/2, 100% natural abundance, and a broad chemical shift range that is exquisitely sensitive to its local electronic environment[5]. The proximity of the electron-withdrawing carboxylate group and the electron-donating methyl group predictably perturbs the fluorine chemical shift, allowing for unambiguous assignment of ortho, meta, and para isomers[5]. Complementary NMR provides further confirmation of the carbon backbone[6].
When chromatographic methods face matrix interferences, Capillary Electrophoresis (CE) offers an orthogonal separation mechanism. By utilizing a phosphate buffer at pH 3.1 within a successive multiple ionic-polymer layer (SMIL) coated capillary, CE separates fluorobenzoic acid isomers based on minute differences in their acidic dissociation constants (
The following diagram illustrates the decision matrix and workflow for the comprehensive analysis of fluorinated methylbenzoic acid isomers.
Workflow for the isolation, derivatization, and orthogonal analysis of fluorinated benzoic isomers.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal suitability checks.
Protocol I: Direct UHPLC-MS/MS Isomer Separation
Objective: Baseline separation of positional isomers without derivatization.
Causality: Utilizing a Phenyl-Hexyl stationary phase to exploit
interactions, while maintaining an acidic mobile phase to suppress carboxylate ionization, ensuring analytes remain in their neutral, highly retained state.
Mobile Phase Preparation:
Mobile Phase A: LC-MS grade water with 0.1% Formic Acid (v/v).
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
Column Selection: Install a Waters ACQUITY Torus 2-PIC or a high-efficiency Phenyl-Hexyl column (1.7 µm, 2.1 x 100 mm)[3].
Gradient Elution: Program a non-linear gradient starting at 5% B, holding for 1 minute, ramping to 40% B over 8 minutes, and flushing at 95% B for 2 minutes.
System Suitability Check (Self-Validation): Inject a known standard mixture of 2-fluoro and 3-fluoro isomers.
Validation Criteria: Baseline resolution (
) must be achieved. If , decrease the gradient slope (extend ramp time to 12 minutes) to enhance the polar interaction time on the column.
Detection: Monitor via Electrospray Ionization (ESI) in negative mode, targeting the
precursor ion.
Protocol II: SPE Enrichment and GC-MS Derivatization
Objective: Ultra-trace level quantification of isomers in complex matrices.
Causality:
acts as a Lewis acid catalyst, activating the carboxyl carbon for nucleophilic attack by methanol, yielding highly volatile and thermally stable methyl esters[4].
SPE Conditioning: Condition a hydrophilic-lipophilic-balanced (HLB) poly(divinylbenzene-co-N-vinylpyrrolidone) cartridge with 5 mL Methanol followed by 5 mL LC-MS grade water[4].
Sample Loading & Elution: Load 100 mL of the aqueous sample. Wash with 2 mL of 5% Methanol in water. Elute the retained acids with 3 mL of 1% acetic acid in a hexane/acetone (1:1, v/v) mixture.
Derivatization: Transfer the eluate to a glass vial. Add 0.5 mL of
(14% w/v). Seal the vial and heat at 64°C for 24 hours (or utilize microwave-assisted heating at 80°C for 15 minutes to accelerate kinetics)[7].
Extraction of Esters: Cool to room temperature, add 1 mL of hexane and 1 mL of water. Vortex vigorously. Extract the upper hexane layer containing the FBAMEs.
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a mid-polarity phenyl-substituted column (e.g., HP-5ms).
Validation Criteria: Peak tailing factor must be
. Severe tailing indicates incomplete derivatization or active sites in the GC inlet liner.
Quantitative Data & Troubleshooting
Table 1: Analytical Signatures of Fluorinated Methylbenzoic Acid Isomers
Note: Data represents theoretical and literature-derived consensus values for representative isomers to guide analytical method development.
Isomer Designation
Approx.
NMR Shift (ppm vs CFCl3)
UHPLC Retention Behavior (Phenyl-Hexyl)
GC-MS (Derivatized FBAME) Base Peak
2-Fluoro-4-methylbenzoic acid
~3.3
-110 to -115
Early Eluter (High steric hindrance)
168 (M+), 137 (Loss of OCH3)
3-Fluoro-4-methylbenzoic acid
~3.8
-118 to -122
Intermediate Eluter
168 (M+), 137 (Loss of OCH3)
4-Fluoro-2-methylbenzoic acid
~3.9
-105 to -108
Late Eluter (Maximized contact)
168 (M+), 137 (Loss of OCH3)
Table 2: System Suitability and Troubleshooting Matrix
Observation
Mechanistic Cause
Corrective Action (Self-Validation)
Co-elution on UHPLC
Dispersive hydrophobic interactions dominating over polar/steric interactions.
Switch from C18 to Phenyl-Hexyl or Torus 2-PIC[3]. Decrease organic modifier gradient slope.
Peak Tailing in GC-MS
Free carboxylic acid interacting with silanol groups; incomplete derivatization.
The analysis of fluorinated methylbenzoic acid isomers requires a departure from standard, single-dimensional analytical thinking. Because these molecules possess identical masses and highly similar polarities, scientists must build orthogonal workflows that exploit their distinct steric geometries and localized electron densities. By integrating Torus 2-PIC UHPLC separations, rigorous SPE-derivatization GC-MS protocols, and high-resolution
NMR spectroscopy, drug development professionals can achieve the unambiguous structural elucidation and ultra-trace quantification required for modern pharmaceutical advancement.
References
Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers
Source: National Science Foundation (nsf.gov)
URL:[Link]
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns
Source: Waters Corporation
URL:[Link]
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry
Source: ResearchGate
URL:[Link]
Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents
Source: ResearchGate
URL:[Link]
Separation of complex mixtures of fluorobenzoic acids by capillary electrophoresis
Source: National Institutes of Health (NIH)
URL:[Link]
3-(4-Fluorophenyl)-5-methylbenzoic acid safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 3-(4-Fluorophenyl)-5-methylbenzoic Acid This document provides a comprehensive safety and handling guide for 3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS No. 1214372-30...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 3-(4-Fluorophenyl)-5-methylbenzoic Acid
This document provides a comprehensive safety and handling guide for 3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS No. 1214372-30-1), a compound of interest for researchers, scientists, and drug development professionals. In the absence of a published Safety Data Sheet (SDS) for this specific molecule, this guide has been synthesized from the safety profiles of structurally analogous compounds, including various fluorinated and methylated biphenyl carboxylic acids. This approach allows for a robust, scientifically-grounded assessment of the potential hazards and the implementation of appropriate safety protocols.
The chemical structure of 3-(4-Fluorophenyl)-5-methylbenzoic acid, featuring a biphenyl backbone, a carboxylic acid group, and fluorine and methyl substitutions, suggests a predictable toxicological profile based on extensive data from similar molecules. Analysis of safety data for compounds such as 2'-Fluoro[1,1'-biphenyl]-4-carboxylic acid, 4'-(Trifluoromethyl)biphenyl-2-carboxylic Acid, and other biphenyl carboxylic acid derivatives consistently indicates a standard set of hazards.[1][2][3][4]
Based on this comparative analysis, 3-(4-Fluorophenyl)-5-methylbenzoic acid is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Table 1: GHS Hazard Classification for 3-(4-Fluorophenyl)-5-methylbenzoic Acid
Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Biaryl Acids
Executive Summary Biaryl carboxylic acids are privileged structural motifs in pharmaceuticals (e.g., Telmisartan, Diflunisal) and materials science. While the Suzuki-Miyaura cross-coupling is the industry standard for bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Biaryl carboxylic acids are privileged structural motifs in pharmaceuticals (e.g., Telmisartan, Diflunisal) and materials science. While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, substrates bearing free carboxylic acids present unique challenges. The acidic proton can quench reactive intermediates, alter the pH-dependent speciation of organoboron reagents, and lead to catalyst poisoning via carboxylate coordination.
This guide provides two field-proven protocols to overcome these barriers:
Protocol A (Robust): Utilizes Buchwald 3rd Generation Precatalysts (XPhos/SPhos Pd G3) for sterically hindered or electron-deactivated substrates.
Protocol B (Green/Aqueous): A surfactant-free aqueous system ideal for unhindered substrates, featuring a self-validating precipitation workup.
Mechanistic Intelligence & Causality
To successfully couple free carboxylic acids, one must understand the dual role of the base and the speciation of the palladium catalyst.
The "Anionic Pathway" Challenge
In traditional Suzuki couplings, the base activates the boronic acid to a boronate species [Ar-B(OH)₃]⁻, which is the active transmetallating agent. When the aryl halide partner contains a carboxylic acid (Ar-COOH), the base is consumed immediately to form the carboxylate salt (Ar-COO⁻).
Causality 1 (Solubility): The resulting zwitterionic or anionic aryl halide is often insoluble in pure organic solvents (Toluene, THF), necessitating a biphasic system (Water/Organic) or polar solvents (DMF/DMSO).
Causality 2 (Catalyst Poisoning): Carboxylate anions can coordinate to unsaturated Pd(II) species, forming stable "resting states" that slow down the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to displace the carboxylate and drive the cycle forward.
Visualization: The Dual-Base Catalytic Cycle
The following diagram illustrates the specific pathway for acidic substrates, highlighting where the process often stalls without proper buffering.
Figure 1: Catalytic cycle emphasizing the necessity of base excess and bulky ligands to prevent carboxylate-induced catalyst resting states.
Methodological Considerations
Ligand Selection: The "Dialkylbiaryl" Advantage
For substrates containing free acids, SPhos and XPhos are superior to PPh₃.
SPhos: Excellent for electron-rich aryl chlorides and sterically hindered boronic acids.[1][2] Its methoxy group provides secondary interaction with Pd, stabilizing the active species.
XPhos: The "workhorse" for aryl chlorides. Its extreme bulk prevents the formation of inactive dimeric Pd species.
Base Selection
K₃PO₄ (Potassium Phosphate): The gold standard for these reactions. It buffers the aqueous phase effectively (pH ~11-12), ensuring the carboxylic acid is deprotonated (soluble) while maintaining enough concentration of the active boronate species.
Avoid: NaOtBu or KHMDS (too strong/nucleophilic, incompatible with acidic protons in biphasic media).
Charge: To a reaction vial equipped with a stir bar, add the Halobenzoic acid (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and XPhos Pd G3 (15 mg, ~2 mol%).
Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed Water (0.4 mL).
Note: The catalyst is air-stable, but the active species generated in situ is oxygen-sensitive.
Base Addition: Add K₃PO₄ (636 mg, 3.0 mmol) as a solid quickly under a positive flow of inert gas, or add as a pre-dissolved 2M aqueous solution (1.5 mL) if using a larger water ratio.
Reaction: Heat the block/oil bath to 100 °C with vigorous stirring (1000 rpm).
Why? Vigorous stirring is critical to create a high surface area between the organic phase (catalyst/halide) and aqueous phase (boronate/base).
Monitoring: Monitor by LC-MS after 2 hours. Take a 10 µL aliquot, quench in 100 µL MeCN/0.1% Formic Acid.
Expectation: The acidic product will elute earlier than the starting halide on Reverse Phase.
Crucial Step: Adjust aqueous layer pH to >12 with 1M NaOH. Separate layers. Discard the organic layer (contains homocoupled impurities and phosphine oxides).
Acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate or oil out.
Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).
Application: Educational labs, large-scale process chemistry for unhindered substrates.
Substrate Scope: 4-Bromobenzoic acid derivatives + Phenylboronic acids.[3][4][6][7]
Reagents:
Substrate 1: 4-Bromobenzoic acid (1.0 equiv)
Substrate 2: Phenylboronic acid (1.1 equiv)
Catalyst: Na₂PdCl₄ (0.5 mol%) + SPhos (1.0 mol%) OR simple Pd(OAc)₂ (1 mol%) for very easy substrates.
Base: Na₂CO₄ (2.5 equiv)
Solvent: Water / Ethanol (1:1 v/v)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve Na₂CO₃ (2.5 mmol) in Water (5 mL). Add 4-Bromobenzoic acid (1.0 mmol). Stir until the solution is clear (formation of soluble sodium benzoate).
Addition: Add Phenylboronic acid (1.1 mmol) and Ethanol (5 mL).
Catalysis: Add the Pd source. If using Na₂PdCl₄, add it as a small volume aqueous solution.
Heat: Reflux (80-90 °C) open to air (if using high-turnover catalysts) or under condenser for 1-4 hours.
Endpoint: A thick white precipitate forms at pH < 4.
Filter the solid, wash with cold water, and dry.
Recrystallization:[7][8] Ethanol/Water (hot) if purity is <98%.
Quantitative Data Summary
Parameter
Protocol A (Buchwald G3)
Protocol B (Aqueous Green)
Substrate Tolerance
High (Cl, Br, I, Heterocycles)
Moderate (Br, I, Unhindered)
Steric Hindrance
Excellent (Ortho-substituted OK)
Poor
Reaction Time
1 - 4 Hours
2 - 12 Hours
Solvent System
Toluene/Water (Biphasic)
Water/Ethanol (Homogeneous)
Yield (Typical)
85 - 98%
70 - 90%
Purification
Acid/Base Extraction + Column
Precipitation / Recrystallization
Decision Matrix (Workflow)
Use the following logic to select the appropriate protocol for your specific biaryl acid target.
Figure 2: Decision matrix for selecting the optimal cross-coupling protocol based on substrate properties.
References
Bruno, N. C., et al. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling Using 3rd Generation Precatalysts." Chemical Science, 2013. Link
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
Biscoe, M. R., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation." Journal of the American Chemical Society, 2008. Link
Leadbeater, N. E., & Marco, M. "Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating." Organic Letters, 2002. Link
Deng, W., et al. "Efficient Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids in Water." Green Chemistry, 2005. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 3-(4-Fluorophenyl)-5-methylbenzoic acid
Introduction & Strategic Analysis
Target Molecule: 3-(4-Fluorophenyl)-5-methylbenzoic acid
Application: This biaryl carboxylic acid serves as a critical scaffold in medicinal chemistry, particularly for p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. The meta-substitution pattern (3,5-disubstituted benzoic acid) forces a specific vector orientation often exploited to access deep hydrophobic pockets in protein targets.
Retrosynthetic Logic:
The most robust disconnection for this biaryl system is the Suzuki-Miyaura Cross-Coupling reaction. While direct coupling to the free benzoic acid is possible, it often suffers from catalyst poisoning via carboxylate coordination and difficult purification (streaking on silica). Therefore, this protocol prioritizes the Ester Route (coupling on the methyl ester followed by hydrolysis) to ensure high purity suitable for biological assays, while providing the Direct Acid Route for rapid, lower-purity needs.
Strategic Disconnection:
Bond Formed: Biaryl C-C bond between C3 of the benzoate and C1' of the 4-fluorophenyl ring.
Key Intermediate: Methyl 3-bromo-5-methylbenzoate (superior handle for chromatography compared to the acid).
Electrophile: Aryl Bromide (preferred over chloride for reactivity; cheaper than iodide).
Excess ensures complete consumption of the bromide.
Pd(dppf)Cl₂ · DCM
95464-05-4
Catalyst
0.03
Bidentate ferrocenyl ligand prevents Pd-black precipitation; robust air stability.
Potassium Carbonate (K₂CO₃)
584-08-7
Base
3.0
Standard base; provides activation of boronic acid to boronate species.
1,4-Dioxane
123-91-1
Solvent
-
High boiling point (101°C) allows rapid kinetics; miscible with water.
Lithium Hydroxide (LiOH)
1310-65-2
Hydrolysis
5.0
Mild saponification agent for the final deprotection step.
Critical Note: If using the free acid 3-Bromo-5-methylbenzoic acid (CAS 58530-13-5) directly, switch the base to K₃PO₄ (3.5 equiv) and increase catalyst loading to 5 mol% to overcome carboxylate interference.
Experimental Protocol
Phase A: Suzuki-Miyaura Coupling (Ester Route)
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-methylbenzoate (1.0 g, 4.37 mmol) and 4-Fluorophenylboronic acid (0.73 g, 5.24 mmol).
Solvent Addition: Add 1,4-Dioxane (20 mL) and stir to dissolve.
Degassing (Essential): Bubble Nitrogen (
) or Argon through the solution for 10 minutes. Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.
Base Activation: Add a solution of K₂CO₃ (1.81 g, 13.1 mmol) dissolved in Water (5 mL). The mixture will turn biphasic.
Reaction: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The bromide starting material (
) should disappear, replaced by the fluorescent biaryl ester ().
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and Water (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL). Combine organics, wash with Brine, dry over
, and concentrate.
Purification: Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes). Isolate Methyl 3-(4-fluorophenyl)-5-methylbenzoate as a white solid.
Phase B: Hydrolysis to Final Acid
Saponification: Dissolve the purified ester from Phase A in THF/MeOH/Water (3:1:1 ratio, 15 mL total). Add LiOH·H₂O (5 equiv).
Reaction: Stir at 50°C for 2 hours. TLC should show a baseline spot (acid).
Dilute the aqueous residue with Water (20 mL).[1] The solution must be homogeneous.
Wash: Extract the basic aqueous layer with Dichloromethane (DCM) (2 x 15 mL). Discard the organic layer. (This removes any non-acidic impurities like unreacted boronic acid dimers).
Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.[2]
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Visualization of Workflow
Caption: Step-wise synthetic workflow emphasizing the Acid-Base purification strategy for high purity.
Analytical Validation
Upon isolation, the product must meet the following spectral criteria:
Solution: Treat the final ester solution with QuadraSil™ MP or activated charcoal before hydrolysis.
Safety: 4-Fluorophenylboronic acid is an irritant.[4] Palladium catalysts can cause sensitization. Handle all reagents in a fume hood.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995 , 60(23), 7508–7510. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3433127, 3-Bromo-5-methylbenzoic acid." PubChem, 2023 . Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Protocols for 3-(4-Fluorophenyl)-5-methylbenzoic Acid
Introduction & Strategic Overview
3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS: 1214372-30-1) is a critical fluorinated biphenyl building block utilized in the development of advanced therapeutics, including URAT1 inhibitors for gout and novel non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The synthesis of such biphenyl carboxylic acids typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between a fluorophenylboronic acid and a bromomethylbenzoic acid derivative, followed by ester hydrolysis[3][4].
The primary challenge in purifying this intermediate lies in removing structurally similar byproducts—such as unreacted boronic acids, homocoupled biphenyls, and des-fluoro impurities. Because the highly electronegative fluorine atom alters the molecule's dipole moment and disrupts standard
stacking, the solubility profile of fluorinated biphenyls differs significantly from their non-fluorinated analogs[5]. This application note details a three-tier, self-validating purification strategy: Acid-Base Extraction, Controlled Recrystallization, and Preparative HPLC.
Physicochemical Profiling
Understanding the target's physicochemical traits is the foundation of a rational purification design.
Property
Value / Characteristic
Impact on Purification Strategy
Molecular Formula
C14H11FO2
The hydrophobic biphenyl core necessitates organic solvents for dissolution.
Molecular Weight
230.24 g/mol
Standard mass range for LC-MS tracking.
Functional Groups
Carboxylic Acid, Fluoro, Aryl
Enables pH-dependent phase switching (pKa ~4.2).
Solubility (Neutral)
Soluble in EtOAc, MeOH, DCM
Ideal for organic extraction and normal-phase chromatography.
Solubility (Ionized)
Soluble in aqueous NaOH/KOH
Enables isolation from neutral/hydrophobic impurities[5].
Purification Workflow & Decision Tree
The following workflow illustrates the sequential isolation process, exploiting both the ionizable carboxylic acid and the differential solubility imparted by the fluorinated aromatic ring.
Figure 1: Multi-stage purification workflow for fluorinated biphenyl carboxylic acids.
Causality & Principle: This method acts as a self-validating thermodynamic trap. By raising the pH above the pKa of the benzoic acid (~4.2), the molecule is quantitatively converted into a highly water-soluble sodium carboxylate salt. Neutral impurities (e.g., unreacted biphenyls, catalyst ligands) remain in the organic phase and are discarded[4]. Lowering the pH subsequently protonates the carboxylate, forcing the target compound to precipitate out of the aqueous phase.
Step-by-Step Procedure:
Dissolution: Dissolve 10.0 g of crude 3-(4-Fluorophenyl)-5-methylbenzoic acid in 100 mL of Ethyl Acetate (EtOAc).
Alkaline Extraction: Add 100 mL of 1.0 M aqueous NaOH (or KOH) to the organic solution[5]. Stir vigorously for 15 minutes at room temperature.
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the sodium salt of the product).
Organic Wash: Wash the aqueous layer with an additional 2 × 50 mL of EtOAc to extract any residual lipophilic impurities. Discard the organic layers.
Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath (0–5 °C). Slowly add concentrated HCl (12 M) dropwise until the pH reaches 2.0. Self-Validation Check: A dense white precipitate will form immediately as the pH drops below 4.0, confirming the successful protonation of the carboxylic acid[4].
Isolation: Stir the suspension for 30 minutes at 0 °C to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.
Washing & Drying: Wash the filter cake with 3 × 30 mL of ice-cold distilled water to remove residual inorganic salts. Dry the solid in vacuo at 45 °C for 12 hours.
Protocol 2: Solvent-Gradient Recrystallization
Causality & Principle: While acid-base extraction removes chemically distinct impurities, recrystallization is required to separate structurally similar isomeric byproducts. The fluorine atom increases the compound's solubility in polar protic solvents compared to non-fluorinated derivatives[5]. An Ethanol/Water co-solvent system exploits the steep temperature-dependent solubility curve of the fluorinated biphenyl core.
Step-by-Step Procedure:
Initial Dissolution: Place the dried, semi-pure acid (from Protocol 1) into a round-bottom flask. Add minimal boiling Ethanol (approx. 5-7 mL per gram of compound) until the solid completely dissolves.
Hot Filtration: If insoluble particulates (e.g., palladium black from synthesis) are present, perform a rapid hot filtration through a pre-warmed Celite pad[4].
Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Slowly add hot distilled water (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).
Clarification: Add 1-2 drops of boiling Ethanol just until the solution turns clear again.
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Expert Insight: Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures the formation of a pure, highly ordered crystalline matrix[5].
Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for an additional 4 hours to maximize yield.
Harvesting: Filter the resulting crystals under vacuum. Wash with a minimal amount of ice-cold 1:1 Ethanol/Water mixture. Dry in vacuo to constant weight.
Causality & Principle: For applications requiring >99.5% purity (e.g., preclinical biological testing), trace structural isomers must be removed. Reversed-phase HPLC separates these isomers based on subtle differences in their hydrophobic surface area and interaction with the C18 stationary phase. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peak shapes.
Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.
Gradient: 40% B to 90% B over 25 minutes.
Flow Rate: 15.0 mL/min.
Detection: UV absorbance at 254 nm and 280 nm (optimized for the extended conjugation of the biphenyl system).
Sample Preparation: Dissolve the recrystallized product in a 1:1 mixture of MeCN/Water (with 0.1% TFA) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Data Presentation: Purity Tracking
To validate the efficacy of the purification workflow, track the purity and yield across each stage.
Ennis, D. S., et al. "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." ACS Publications.
"Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors." National Institutes of Health (PMC).
"A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals." University College Dublin Research Repository.
Application Note: Optimization of Recrystallization Solvents for Fluorinated Benzoic Acids
Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals. Objective: To provide a mechanistic rationale and self-validating protocols for the purification of fluorinated benzoi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals.
Objective: To provide a mechanistic rationale and self-validating protocols for the purification of fluorinated benzoic acids (FBAs) via single- and mixed-solvent recrystallization.
Mechanistic Rationale: The Fluorine Effect on Crystallization
Fluorinated benzoic acids are critical building blocks in agrochemicals, active pharmaceutical ingredients (APIs), and positron emission tomography (PET) radiotracers[1]. However, the introduction of a fluorine atom onto a benzoic acid scaffold fundamentally alters its thermodynamic solubility profile.
Understanding the causality behind solvent selection requires analyzing the physicochemical impact of the carbon-fluorine (C-F) bond:
Electronegativity and Acidity: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect lowers the pKa of the carboxylic acid group, altering its ionization profile in polar solvents[2].
Hydrogen Bonding Dynamics: Unlike hydroxyl or amino substituents, organic fluorine is a remarkably poor hydrogen-bond acceptor and cannot act as a hydrogen-bond donor. This forces the carboxylic acid groups to rely heavily on self-dimerization to form the crystal lattice.
Solvent Interactions: Because of the highly polarized yet hydrophobic nature of the fluorinated aromatic ring, FBAs exhibit a steep temperature-dependent solubility gradient in polar protic solvents (like ethanol and methanol)[3]. They are readily soluble in hot alcohols due to favorable solvent-solute hydrogen bonding with the carboxylate dimer, but highly insoluble in cold water, making water an exceptional anti-solvent.
Thermodynamic Data & Solvent Selection
A successful recrystallization relies on maximizing the solubility differential (
Solubility) between the boiling point and the freezing point of the solvent. The table below synthesizes the solubility profiles and thermal data for common FBAs to guide solvent selection.
Note: For aminofluorobenzoic acids, solubility is heavily pH-dependent. Mixed solvent systems (e.g., Ethanol/Water) are highly recommended to balance the polarity of the amino and carboxyl groups[2].
Recrystallization Workflow Visualization
Workflow for the selection and execution of fluorinated benzoic acid recrystallization.
Step-by-Step Experimental Protocols
Protocol A: Single-Solvent Recrystallization (e.g., 4-Fluorobenzoic Acid in Ethanol)
This protocol is optimized for FBAs lacking competing polar functional groups.
Dissolution: Suspend the crude 4-fluorobenzoic acid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol until the solid just dissolves.
Causality: Using the absolute minimum volume of hot solvent ensures the solution is fully saturated at the boiling point. Excess solvent will retain the compound in the mother liquor upon cooling, drastically reducing yield[2].
Decolorization (If required): If the solution is tinted by synthetic byproducts, add a small spatula tip of activated charcoal (Norite) and boil for 2 minutes[5].
Causality: Charcoal provides a massive surface area to adsorb high-molecular-weight, conjugated polymeric impurities. Use sparingly; excessive charcoal will adsorb the target FBA.
Hot Filtration: Filter the boiling solution rapidly through a pre-heated Büchner funnel or fluted filter paper into a heated receiving flask.
Causality: Pre-heating the glassware prevents the solvent from cooling upon contact. If the solvent cools during filtration, the FBA will prematurely crystallize and clog the filter stem[2].
Controlled Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Once ambient temperature is reached, transfer the flask to an ice bath (0–4 °C) for 30 minutes.
Causality: Slow cooling allows the FBA molecules to thermodynamically arrange into a highly ordered, pure crystal lattice. Rapid crash-cooling traps solvent molecules and impurities within crystal defects[2].
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol.
Causality: The cold wash displaces residual mother liquor (which contains dissolved impurities) without providing enough thermal energy to redissolve the purified product[2].
Protocol B: Mixed-Solvent Recrystallization (e.g., 4-Amino-2-fluorobenzoic Acid in Ethanol/Water)
This protocol is optimized for highly polar derivatives where a single solvent cannot provide a sufficient solubility gradient.
Primary Dissolution: Dissolve the crude compound in a minimum volume of boiling ethanol (the "good" solvent)[2].
Anti-Solvent Addition: While maintaining the solution at a gentle boil, slowly add boiling water (the "poor" solvent) dropwise until the solution just becomes persistently cloudy[6].
Causality: The persistent cloudiness indicates the exact thermodynamic saturation point where the mixed solvent system can no longer hold the solute at its boiling temperature[6].
Clarification: Add just enough hot ethanol (typically 1–3 drops) to clear the cloudiness, returning the system to a saturated, clear state.
Crystallization & Isolation: Follow Steps 4 and 5 from Protocol A. Use an ice-cold mixture of Ethanol/Water (at the exact ratio established in Step 2) for the final wash.
Troubleshooting & Self-Validation System
To ensure scientific integrity, the recrystallization process must be treated as a self-validating system. If the protocol was executed correctly, the physical properties of the output will confirm its purity.
Failure Mode 1: Oiling Out. If the FBA separates as an oil rather than forming crystals, the melting point of the compound is lower than the boiling point of the solvent mixture.
Correction: Add more of the "good" solvent to lower the saturation temperature, or switch to a solvent system with a lower boiling point.
Failure Mode 2: Supersaturation (No Crystals). If the solution cools to an ice bath temperature without crystal formation, it lacks nucleation sites.
Correction: Induce nucleation by scratching the inner surface of the glass flask with a glass rod at the meniscus, or introduce a microscopic "seed crystal" of pure FBA[2].
Validation Check: Melting Point Depression. A pure fluorinated benzoic acid will exhibit a sharp melting point range (typically within 1–2 °C). For example, pure 4-fluorobenzoic acid melts sharply at 182–184 °C. A depressed or broadened melting point mathematically proves the presence of trapped impurities or residual solvent within the lattice[2][6]. If the melting point is broad, the recrystallization must be repeated.
Journal of Chemical & Engineering Data. "Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations". URL:[Link]
Application Note: 3-(4-Fluorophenyl)-5-methylbenzoic acid as a Privileged Scaffold for Next-Generation Biphenyl Amide Agrochemicals
Executive Summary The development of novel agrochemicals relies heavily on the strategic incorporation of halogenated aromatic systems to optimize binding affinity, metabolic stability, and environmental degradation prof...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel agrochemicals relies heavily on the strategic incorporation of halogenated aromatic systems to optimize binding affinity, metabolic stability, and environmental degradation profiles. 3-(4-Fluorophenyl)-5-methylbenzoic acid (CAS: 1214372-30-1) has emerged as a highly versatile building block in the synthesis of biphenyl amide fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs). This application note provides a comprehensive guide to the physicochemical rationale, synthetic workflows, and self-validating protocols for utilizing this scaffold in agrochemical drug discovery.
The Strategic Role of Fluorinated Biphenyls in Agrochemicals
The structural architecture of 3-(4-Fluorophenyl)-5-methylbenzoic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in agrochemical design [1].
The Biphenyl Core: Biphenyl scaffolds are critical for penetrating the hydrophobic binding pockets of target enzymes, such as the ubiquinone-binding site in fungal Complex II (Succinate Dehydrogenase) [1].
4-Fluoro Substitution: The incorporation of fluorine significantly alters the physicochemical profile of the molecule [3]. Positioned at the para site of the distal phenyl ring, the highly electronegative fluorine atom blocks cytochrome P450-mediated para-hydroxylation—a primary metabolic degradation pathway in both plants and soil microbes [4]. Furthermore, it increases the partition coefficient (LogP), enhancing cuticular penetration in foliar applications.
5-Methyl Substitution: The methyl group introduces localized steric bulk. This restricts the rotational freedom around the biphenyl axis, locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the target enzyme, thereby increasing overall fungicidal efficacy [2].
Carboxylic Acid Handle: The benzoic acid moiety provides an ideal, highly reactive handle for divergent amide coupling, allowing medicinal chemists to rapidly synthesize libraries of active ingredients by reacting the core with various fluorinated anilines.
Physicochemical Profiling
Understanding the baseline properties of the starting material is critical for predicting solubility and reactivity during synthesis. The quantitative data for 3-(4-Fluorophenyl)-5-methylbenzoic acid is summarized below [5].
Physicochemical Property
Value
Impact on Synthesis & Formulation
Chemical Name
3-(4-Fluorophenyl)-5-methylbenzoic acid
Core scaffold for SDHI fungicides.
CAS Registry Number
1214372-30-1
Unique identifier for sourcing.
Molecular Formula
C14H11FO2
Dictates mass balance calculations.
Molecular Weight
230.23 g/mol
Optimal size for fragment-based design.
H-Bond Donors
1
Reactive site for activation (COOH).
H-Bond Acceptors
3
Influences target enzyme interaction.
Rotatable Bonds
2
Low flexibility ensures conformational stability.
Synthetic Workflow & Mode of Action
The following diagram illustrates the logical progression from the raw carboxylic acid building block to a fully realized biphenyl amide fungicide candidate, culminating in its biological mode of action.
Workflow from 3-(4-Fluorophenyl)-5-methylbenzoic acid to a biphenyl amide fungicide.
Experimental Protocols
The following methodology details the synthesis of a model SDHI candidate: N-(2-fluorophenyl)-3-(4-fluorophenyl)-5-methylbenzamide .
Self-Validating Execution Principles
This protocol is designed as a self-validating system. Visual cues and strategic chemical interventions are built into the steps to ensure the operator can verify the success of the reaction in real-time without immediate reliance on complex instrumentation.
Charge a flame-dried 100 mL round-bottom flask with 3-(4-Fluorophenyl)-5-methylbenzoic acid (2.30 g) and anhydrous DCM (30 mL) under a nitrogen atmosphere. The mixture will appear as a cloudy suspension.
Cool the suspension to 0 °C using an ice bath.
Add catalytic DMF (2 drops). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the highly electrophilic active species that converts the carboxylic acid to the acid chloride.
Add oxalyl chloride (1.03 mL) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic rate of CO and CO₂ gas evolution. Oxalyl chloride is explicitly chosen over thionyl chloride because its byproducts are strictly gaseous, preventing sulfurous residues from contaminating the intermediate.
Warm to room temperature and stir for 2 hours.
Self-Validation Checkpoint: The reaction is complete when gas evolution ceases entirely and the cloudy suspension transitions into a clear, pale-yellow homogeneous solution.
Concentrate under reduced pressure to remove unreacted oxalyl chloride and DCM, yielding the crude acid chloride.
Step 2: Amide Coupling
Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.
Prepare a solution of 2-fluoroaniline (1.06 mL) and DIPEA (4.35 mL) in DCM (10 mL). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the coupling, preventing the protonation and subsequent deactivation of the aniline nucleophile.
Add the aniline/DIPEA solution dropwise to the acid chloride solution.
Stir the reaction mixture at room temperature for 4 hours.
Step 3: Workup and Purification
Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize excess base.
Extract the aqueous layer with DCM (2 x 20 mL) and combine the organic layers.
Wash the organic phase sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
Self-Validation Checkpoint: This sequential washing establishes a chemical purification baseline. The HCl wash removes unreacted aniline (via protonation to the water-soluble ammonium salt), and the NaHCO₃ wash removes any unreacted starting carboxylic acid (via deprotonation to the water-soluble carboxylate).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biphenyl amide.
Analytical Validation
To confirm the structural integrity and purity of the synthesized agrochemical candidate, the following analytical criteria must be met:
HPLC-UV (254 nm): Target purity >98%. The extended conjugation of the biphenyl system provides strong UV absorbance, making 254 nm the optimal wavelength for detecting impurities.
¹H NMR (400 MHz, CDCl₃):
~8.5 ppm (bs, 1H): Confirms the formation of the secondary amide (-NH).
7.0 - 8.0 ppm (m, 7H): Represents the complex splitting pattern of the intact biphenyl aromatic protons.
~2.4 ppm (s, 3H): Confirms the retention of the 5-methyl group on the core scaffold.
¹⁹F NMR (376 MHz, CDCl₃):
~ -115 ppm (1F): Corresponds to the 4-fluorophenyl group.
~ -130 ppm (1F): Corresponds to the 2-fluoroaniline moiety.
Causality: ¹⁹F NMR is highly sensitive to the local electronic environment. The distinct presence of exactly two fluorine signals at the expected chemical shifts provides definitive proof of successful coupling between the two fluorinated building blocks, bypassing the need for complex ¹H decoupling experiments.
References
[1] "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects", RSC Advances, 2023. URL:[Link]
[2] "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies", ACS Omega, 2023. URL:[Link]
[3] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry", iScience, 2020. URL:[Link]
[4] "A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals", University College Dublin Research Repository, 2011. URL: [Link]
Application
Preparation of ester derivatives from 3-(4-Fluorophenyl)-5-methylbenzoic acid
Application Note: Strategic Preparation of Ester Derivatives from 3-(4-Fluorophenyl)-5-methylbenzoic Acid Introduction & Strategic Context 3-(4-Fluorophenyl)-5-methylbenzoic acid is a critical biphenyl scaffold often uti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Preparation of Ester Derivatives from 3-(4-Fluorophenyl)-5-methylbenzoic Acid
Introduction & Strategic Context
3-(4-Fluorophenyl)-5-methylbenzoic acid is a critical biphenyl scaffold often utilized in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) candidates.[1] The molecule features a benzoic acid core substituted at the meta positions by a methyl group and a 4-fluorophenyl moiety.[1]
Chemical Challenges:
Steric Environment: The 3,5-substitution pattern creates a "picket fence" steric environment.[1] While not as hindered as ortho-substituted acids, the flanking aryl and alkyl groups can retard the rate of nucleophilic attack at the carbonyl carbon.
Solubility: The biphenyl system significantly increases lipophilicity (
), making the substrate sparingly soluble in cold methanol or ethanol, which complicates standard Fischer esterification monitoring.
Electronic Effects: The 4-fluorophenyl group exerts an inductive electron-withdrawing effect (
), slightly increasing the acidity of the carboxylic proton compared to unsubstituted benzoic acid, but also deactivating the carbonyl carbon toward electrophilic activation.
This guide details three distinct protocols for esterification, selected based on the complexity of the target alcohol and the required scale.
Workflow Selection Guide
The following decision tree illustrates the logic for selecting the appropriate esterification method for this specific substrate.
Figure 1: Strategic decision tree for selecting the esterification protocol based on the alcohol partner.
Method A: Acid-Catalyzed Fischer Esterification
Best For: Methyl and Ethyl esters (Scale-up friendly).[1]
Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, allowing attack by the solvent alcohol.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the 3-(4-Fluorophenyl)-5-methylbenzoic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).
Catalyst Addition: Add concentrated H₂SO₄ (0.5 equiv) dropwise. Note: The reaction is exothermic; ensure cooling if scaling >10g.
Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 12–16 hours.
Checkpoint: The suspension should clear to a transparent solution as the ester (more soluble in organic solvent) forms.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The acid will streak near the baseline; the ester will have an
Concentrate methanol to ~20% volume under reduced pressure.
Dilute with Ethyl Acetate and wash with Saturated NaHCO₃ (x2) to remove unreacted acid and catalyst. Caution: CO₂ evolution.
Wash with Brine, dry over Na₂SO₄, and concentrate.
Method B: Steglich Esterification (DCC/DMAP)
Best For: Complex alcohols, chiral secondary alcohols, or acid-sensitive substrates.
Scientific Rationale: Uses DCC to activate the carboxylic acid into an O-acylisourea intermediate, which is then transferred to DMAP to form a highly reactive N-acylpyridinium species.[1] This allows reaction under mild, neutral conditions [1].[7]
Best For: Sterically hindered alcohols (e.g., tert-butanol), phenols, or unreactive substrates.
Mechanism: Irreversible conversion of the acid to the acid chloride, followed by nucleophilic substitution.
Figure 2: Activation pathway via Thionyl Chloride.[1]
Protocol
Activation: In a fume hood, dissolve 3-(4-Fluorophenyl)-5-methylbenzoic acid in neat Thionyl Chloride (
, 5.0 equiv).
Optional: Add 1 drop of DMF as a catalyst (forms the Vilsmeier-Haack intermediate to accelerate reaction).
Reflux: Heat to reflux (75°C) for 2 hours. Gas evolution (
, ) indicates reaction progress.
Evaporation: Once gas evolution ceases, concentrate the mixture to dryness under vacuum to remove excess
.
Note: Use a KOH trap for the vacuum pump to neutralize acidic vapors.
Esterification: Redissolve the crude yellow oil (Acid Chloride) in dry DCM or THF.
Addition: Add the target alcohol (1.2 equiv) and Triethylamine (
, 2.0 equiv) at 0°C. Stir for 4 hours.
Workup: Standard aqueous workup (Water -> Brine -> Dry).[1]
Quality Control & Characterization
To validate the synthesis, compare the spectral data of the product against the starting material.
Shift in carbonyl frequency and loss of H-bonding broadness.[1]
Mass Spec (ESI)
[M-H]⁻ 229.06
[M+H]⁺ (Variable)
Positive mode ionization is often easier for esters than acids.
Critical Impurity Check:
Starting Material: Check for residual acid using TLC (stains with Bromocresol Green).
DCU (Method B): Check for urea peaks in NMR (multiplets ~1.0-2.0 ppm) if using Steglich.
References
Steglich Esterification: Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1]
Scalable synthesis routes for 3-(4-Fluorophenyl)-5-methylbenzoic acid
An Application Note and Protocol for the Scalable Synthesis of 3-(4-Fluorophenyl)-5-methylbenzoic acid Abstract This document provides a comprehensive guide for the scalable synthesis of 3-(4-fluorophenyl)-5-methylbenzoi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Scalable Synthesis of 3-(4-Fluorophenyl)-5-methylbenzoic acid
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-(4-fluorophenyl)-5-methylbenzoic acid, a biaryl carboxylic acid of interest in pharmaceutical and materials science research. The primary focus is on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. This guide details the synthesis of necessary precursors, presents a step-by-step protocol for the core coupling reaction, and outlines procedures for purification and characterization. Furthermore, it includes a discussion on reaction optimization, troubleshooting, and key considerations for industrial scale-up, designed to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction and Strategic Approach
Biaryl scaffolds are privileged structures in medicinal chemistry and advanced materials due to their unique conformational properties and synthetic versatility.[1] The title compound, 3-(4-fluorophenyl)-5-methylbenzoic acid, combines the biaryl motif with a carboxylic acid handle, making it a valuable building block for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands as the most powerful and reliable method for constructing biaryl compounds, offering mild reaction conditions, high functional group tolerance, and broad substrate scope.[2][3]
Our strategic approach involves a convergent synthesis, where two key precursors are prepared and then joined in the final C-C bond-forming step. This strategy is amenable to large-scale production as it allows for the parallel synthesis and purification of intermediates.
Retrosynthetic Analysis
The disconnection of the target molecule is planned across the biaryl C-C bond, leading to two commercially available or readily synthesized precursors: 3-bromo-5-methylbenzoic acid and (4-fluorophenyl)boronic acid.
Figure 1: Retrosynthetic approach for the target molecule.
Synthesis of Key Precursors
For a synthesis to be truly scalable, the accessibility and cost of starting materials are paramount. While both precursors can be purchased, in-house synthesis can offer significant cost advantages and supply chain control for large-scale campaigns.
Protocol 1: Synthesis of 3-bromo-5-methylbenzoic acid
This protocol employs the oxidation of a commercially available toluene derivative. The oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) is a classic and industrially viable method for preparing aromatic carboxylic acids.[4]
Reaction: Oxidation of 1-bromo-3,5-dimethylbenzene
Step 1: To a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in a mixture of pyridine and water, heat the mixture to 80°C.
Step 2: Add potassium permanganate (KMnO₄, 2.0 eq) in portions over 45-60 minutes, maintaining the temperature at 80°C. The reaction is exothermic, and careful portion-wise addition is crucial for temperature control on a large scale.
Step 3: After the addition is complete, continue heating at 80°C for an additional 1.5-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
Step 4: Cool the reaction mixture and filter the hot solution to remove manganese dioxide (MnO₂) byproduct.
Step 5: Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.
Step 6: Isolate the white solid by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-methylbenzoic acid. A typical reported yield for this procedure is around 60%.[5]
Protocol 2: Preparation of (4-fluorophenyl)boronic acid
(4-fluorophenyl)boronic acid is a common reagent, but its synthesis from 1-bromo-4-fluorobenzene is straightforward. The procedure involves the formation of an organometallic intermediate followed by quenching with a borate ester.
Reaction: Borylation of 1-bromo-4-fluorobenzene via Grignard Reagent
Step 1 (Under Inert Atmosphere): In a dry, argon-purged reactor, add magnesium turnings (1.2 eq).
Step 2: Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation. A small crystal of iodine can be added if the reaction is sluggish.
Step 3: Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After addition, stir for 1-2 hours at room temperature.
Step 4: Cool the Grignard solution to -78°C (dry ice/acetone bath).
Step 5: Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, keeping the internal temperature below -60°C.
Step 6: After addition, allow the mixture to warm to room temperature and stir overnight.
Step 7: Quench the reaction by carefully adding it to a cold solution of 10% sulfuric acid.
Step 8: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.[6]
Core Protocol: Suzuki-Miyaura Cross-Coupling
This section details the central step of the synthesis: the palladium-catalyzed cross-coupling of the two prepared precursors.
Catalytic Cycle Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are: (1) Oxidative Addition of the aryl halide to a Pd(0) species, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[7][8][9]
Table 1: Reagents for the Suzuki-Miyaura Cross-Coupling Reaction.
Step 1 (Reactor Setup): To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-bromo-5-methylbenzoic acid (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium phosphate (2.5 eq).
Step 2 (Catalyst Pre-mixing): In a separate flask, dissolve Palladium(II) Acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene. Stir for 10-15 minutes to form the active catalyst complex. The choice of a biarylphosphine ligand like SPhos is often critical for high yields with challenging substrates.
Step 3 (Reagent Charging): Add toluene and water (typically a 5:1 to 10:1 ratio) to the main reactor. Begin vigorous stirring to create a suspension.
Step 4 (Degassing): Bubble nitrogen through the suspension for 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst. This is a critical step for reproducibility and high yield.
Step 5 (Reaction Initiation): Add the pre-mixed catalyst solution to the reactor. Heat the mixture to 80-100°C and maintain for 4-12 hours.
Step 6 (Monitoring): Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
Product Work-up and Purification
A robust purification strategy is essential for obtaining high-purity material, especially in drug development. For carboxylic acids, a simple acid-base extraction is highly effective.[10]
Step 1 (Quenching & Phase Separation): Cool the reaction mixture to room temperature. Add water and ethyl acetate. Separate the organic layer.
Step 2 (Aqueous Extraction): Extract the organic layer with a 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid product will move into the aqueous layer as its sodium salt, leaving neutral impurities (like biphenyl byproduct from boronic acid homocoupling) in the organic phase.
Step 3 (Acidification & Isolation): Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2. The product will precipitate as a solid.
Step 4 (Filtration): Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a cold non-polar solvent like hexane to aid drying.
Step 5 (Drying & Recrystallization): Dry the product under vacuum at 40-50°C. For final purification to pharmaceutical-grade quality, recrystallize the solid from a suitable solvent system, such as ethanol/water or toluene.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be required depending on the scale and specific equipment.
Parameter
Variable
Rationale and Expert Insight
Catalyst/Ligand
Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts
The choice of catalyst and ligand system is the most critical factor. For electron-rich aryl chlorides or bromides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the oxidative addition and reductive elimination steps.[11]
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
The base activates the boronic acid to facilitate transmetalation.[7] K₃PO₄ is a strong, non-nucleophilic base that is effective and cost-efficient for large-scale reactions.
Solvent
Toluene/H₂O, Dioxane/H₂O, 2-MeTHF
A biphasic system is common. The organic solvent solubilizes the substrates and catalyst, while the aqueous phase dissolves the base and boronate salt. Toluene is a good choice for scalability due to its high boiling point and cost.
Temperature
70 - 110 °C
Higher temperatures generally increase the reaction rate but can also lead to side reactions like protodeborylation (loss of the boronic acid group).[12] The optimal temperature balances rate and selectivity.
Table 2: Key Parameters for Suzuki-Miyaura Reaction Optimization.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst (Oxygen exposure) 2. Insufficient Base Strength
1. Ensure rigorous degassing of solvents and reaction mixture. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Homocoupling
Oxidative homocoupling of the boronic acid.
Rigorously degas all reagents. Use a slight excess of the aryl bromide relative to the boronic acid.
Protodeborylation
Presence of excess water or protic impurities; prolonged high temperature.
Use anhydrous solvents. Optimize temperature and reaction time to avoid prolonged heating after completion.[8][13]
Table 3: Troubleshooting Guide.
Scalability and Industrial Considerations
Transitioning a synthetic route from the laboratory to an industrial scale introduces new challenges.
Process Safety: Exotherms during reagent addition (e.g., KMnO₄) or quenching must be managed with controlled addition rates and efficient reactor cooling.
Palladium Management: Palladium is expensive and must be removed to very low levels (<10 ppm) for pharmaceutical applications. The use of heterogeneous catalysts (e.g., Pd on carbon) can simplify removal and recycling.[12] Alternatively, post-reaction scavenging agents can be employed.
Waste Management: The formation of MnO₂ in the precursor step and boronic acid byproducts requires defined waste streams. The acid-base workup generates significant aqueous waste that must be neutralized.
Throughput: For industrial production, optimizing for reaction concentration (reducing solvent volume) and cycle time is critical for economic viability. Continuous flow reactors are an emerging technology that can offer significant advantages in this area.[9]
Figure 3: Overall scalable synthesis workflow.
References
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]
Organic Syntheses. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Available from: [Link]
Google Patents. Process for purification of carboxylic acids.
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
Thieme. (2020, August 4). Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one. Available from: [Link]
PubChem. 3-Bromo-5-methylbenzoic acid. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
Google Patents. Process for preparing biaryl compounds.
ResearchGate. Optimization table for the Suzuki-Miyaura cross-coupling reactions. Available from: [Link]
ScienceDirect. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]
blogs.cardiff.ac.uk. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available from: [Link]
ACS Publications. (2007, April 6). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Available from: [Link]
SAGE Journals. (2020, June 17). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
Google Patents. Synthetic method for 3-amino-4-fluorophenylboronic acid.
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Semantic Scholar. (2020, July 24). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Available from: [Link]
DSpace@MIT. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
NCERT. 8.7 Methods of Preparation of Carboxylic Acids. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Role: Senior Application Scientist
Subject: Troubleshooting & Yield Optimization for Biaryl Benzoic Acid Synthesis
Executive Summary & Synthetic Strategy
The synthesis of 3-(4-Fluorophenyl)-5-methylbenzoic acid typically relies on the Suzuki-Miyaura cross-coupling reaction. While the Suzuki reaction is robust, this specific target presents a "perfect storm" of minor challenges that often result in yields below 50%:
Unprotected Carboxylic Acid: The free acid on the aryl bromide consumes base and can coordinate to Palladium, inhibiting the catalytic cycle.
Fluorine Substituent: The 4-fluoro group on the boronic acid exerts an electron-withdrawing effect, slightly retarding the transmetallation step compared to electron-neutral analogs.
Purification Difficulty: Separating the zwitterionic/amphoteric unreacted boronic acid from the product (also an acid) is the most common failure point during isolation.
This guide prioritizes the Direct Coupling Method (using free acid) for efficiency, but outlines the Ester Protection Route as a high-reliability fallback.
Core Protocol: The "Gold Standard" (Direct Coupling)
Do not attempt this reaction with standard "textbook" conditions (1.5 eq Base). You must account for the acidic proton.
Reaction Scheme
Substrates: 3-Bromo-5-methylbenzoic acid + 4-Fluorophenylboronic acid
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust against steric bulk and oxygen)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Component
Equivalents
Role
Critical Note
Aryl Bromide
1.0
Limiting Reagent
3-Bromo-5-methylbenzoic acid
Boronic Acid
1.3 - 1.5
Nucleophile
Excess required to account for protodeboronation.
Base (K₂CO₃)
3.5 - 4.0
Activator
CRITICAL: 1 eq neutralizes the COOH; 2+ eq drives the cycle.
Pd(dppf)Cl₂
0.03 (3 mol%)
Catalyst
Superior to Pd(PPh₃)₄ for acidic substrates.
Solvent
0.2 M
Medium
Water is mandatory to solubilize the benzoate salt.
Step-by-Step Workflow
Charge Solids: Add Aryl Bromide, Boronic Acid, and Base to the flask.
Degas (Critical): Cycle vacuum/Nitrogen (3x) before adding catalyst to prevent Pd oxidation.
Add Catalyst: Add Pd(dppf)Cl₂ under positive Nitrogen flow.
Add Solvent: Add sparged Dioxane/Water.
Heat: Reflux (90-100°C) for 4–6 hours. Monitor by HPLC/TLC.
Checkpoint: The reaction mixture should turn dark black/brown. If it remains pale yellow or precipitates gray solid (Pd black) early, oxygen ingress occurred.
Troubleshooting Decision Matrix
Use this logic flow to diagnose low yields.
Figure 1: Diagnostic logic for identifying yield loss in Suzuki coupling of acidic substrates.
Optimization Module: The "Why" Behind the Chemistry
The Base Paradox
Users often ask: "Why 4 equivalents of base?"
Mechanism: The first equivalent of K₂CO₃ reacts immediately with the carboxylic acid on your starting material (3-bromo-5-methylbenzoic acid) to form the potassium carboxylate. This salt is less soluble in pure organic solvents, which is why water is a mandatory co-solvent. The remaining 2-3 equivalents are required to activate the boronic acid (forming the boronate species) for transmetallation.
Recommendation: If using anhydrous conditions (e.g., DMF), you must use NaH (2 eq) to pre-form the salt, then add the boronic acid. The aqueous route is safer and easier.
Protodeboronation of 4-Fluorophenylboronic Acid
Fluorinated boronic acids are prone to protodeboronation (loss of the B(OH)₂ group, replaced by H), yielding fluorobenzene (volatile).
Symptom: You use 1.5 eq of boronic acid, but the reaction stalls at 80% conversion.
Fix: Add the boronic acid in two portions . Add 1.0 eq at the start, and the remaining 0.5 eq after 2 hours. This maintains a fresh supply of nucleophile.
Purification: The Oxidative Workup (Secret Weapon)
The hardest part of this synthesis is separating the product from excess 4-fluorophenylboronic acid. Both are acidic/polar. Silica chromatography often causes them to streak or co-elute.
The Fix: Oxidative Workup.
After the reaction is complete, cool to room temperature.
Add 30% H₂O₂ (aq) (approx 1 mL per mmol substrate) directly to the reaction mixture.
Stir for 30 minutes.
Chemistry: This converts unreacted Boronic Acid
Phenol (4-fluorophenol).
Acidify to pH 2 with 1M HCl.
Extract with Ethyl Acetate.
Wash the organic layer with 1M NaOH.
Result: The Product (Benzoic Acid) goes into the Aqueous layer (as carboxylate). The 4-Fluorophenol stays in the Organic layer (mostly) or can be washed out later.
Wait, actually: Both Phenol and Benzoic Acid will deprotonate in NaOH.
Correction:Wash with sat. NaHCO₃ (Bicarbonate).
Benzoic Acid (
) Soluble Carboxylate.
4-Fluorophenol (
) Remains largely protonated/organic soluble or less soluble than the benzoate.
Separate layers. Acidify the Aqueous layer (containing product) to pH 2. The product precipitates.[1][2] Filter it.
Frequently Asked Questions (FAQs)
Q: Can I use the methyl ester (Methyl 3-bromo-5-methylbenzoate) instead?A: Yes, and it is often higher yielding (85%+).
Pros: Eliminates catalyst inhibition by the free acid; easier purification (product is neutral, excess boronic acid stays in base wash).
Cons: Requires two extra steps (Esterification
Coupling Hydrolysis).
Verdict: If the direct coupling yields <40% after troubleshooting, switch to the ester route immediately.
Q: My product is black/grey after workup. How do I clean it?A: This is residual Palladium.
Fix: Dissolve the crude acid in 1M NaOH. Add activated charcoal (carbon). Stir for 30 mins. Filter through Celite.[1][3] Acidify the filtrate to precipitate white, pure product.
Q: Can I use Pd(PPh₃)₄?A: Not recommended. Tetrakis is air-sensitive and unstable at the high temperatures often required for sterically encumbered or acidic substrates. Pd(dppf)Cl₂ or XPhos Pd G2 are significantly more stable and active.
Q: The reaction solidifies (turns into a paste). What happened?A: Your solvent volume is too low for the amount of salt (Potassium Benzoate + KBr + Carbonate) formed.
Fix: Dilute with more Water/Dioxane (1:1). Good agitation is essential for the Suzuki mechanism.
Visualizing the Workup Protocol
This diagram details the "Bicarbonate Switch" to isolate the product purely by extraction, minimizing chromatography.
Figure 2: The "Bicarbonate Switch" purification strategy to separate benzoic acids from phenolic/boronic impurities.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed analysis of protodeboronation mechanisms). Link
BenchChem Technical Guides. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (General protocol adaptation for halobenzoic acids). Link
Technical Support Center: Sterically Hindered Suzuki-Miyaura Coupling
Case ID: SUZ-HINDERED-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion and side reactions in ortho-substituted biaryl synthesis. Executive Summary: The Steric Bot...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SUZ-HINDERED-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting low conversion and side reactions in ortho-substituted biaryl synthesis.
Executive Summary: The Steric Bottleneck
In standard Suzuki couplings, oxidative addition is often the rate-limiting step. However, in sterically hindered systems (e.g., tetra-ortho-substituted biaryls), the energy landscape shifts.
The presence of ortho-substituents creates two critical failure points:
Inhibited Transmetallation: The nucleophile (boronate) cannot easily approach the palladium center due to steric crowding, slowing the reaction and allowing side pathways (protodeboronation) to dominate.
Difficult Reductive Elimination: While steric bulk on the ligand helps "squeeze" the product out, the formation of the necessary cis-complex prior to elimination is energetically costly.
This guide provides a systematic troubleshooting workflow to overcome these barriers.
Diagnostic Triage: Identify Your Failure Mode
Use this table to correlate your experimental observation with the likely mechanistic failure.
Observation
Likely Root Cause
Immediate Action
< 5% Conversion (SM Recovery)
Failed Oxidative Addition. The catalyst cannot access the C-X bond.
Switch to Pd-PEPPSI-IPent or XPhos . Increase Temp (>100°C).
Halide consumed, but Product < 20%
Protodeboronation. The boronic acid hydrolyzed before it could couple.
Switch to MIDA Boronates or Slow Addition of boronic acid.
Halide converted to Arene (Dehalogenation)
Failed Transmetallation. Pd inserted, but B-species didn't. -hydride elimination or solvent abstraction occurred.
Switch to anhydrous conditions (Dioxane/CsF). Increase concentration.
or will fail here. You need "Bulky yet Flexible" ligands.
Q: Which ligand class should I choose for tetra-ortho substitution?
Recommendation: You have two primary options.
Option 1: Dialkylbiaryl Phosphines (Buchwald Ligands)
These ligands form monoligated
species, which are highly active.
SPhos: The universal starting point.[2] Excellent for general hindrance.
XPhos: Superior for aryl chlorides and highly hindered systems due to the isopropyl groups on the non-coordinating ring.
RuPhos: Best if your substrate is electron-rich (e.g., amino-substituted halides).
Option 2: NHC Complexes (Pd-PEPPSI)
N-Heterocyclic Carbenes (NHCs) bind tighter than phosphines, preventing catalyst decomposition at the high temperatures required for hindered couplings.
Pd-PEPPSI-IPent: This is the "nuclear option" for extreme steric hindrance. The flexible isopentyl wings wrap around the metal center, stabilizing it while forcing the reductive elimination of the bulky product [1].
Visual Guide: Ligand Selection Logic
Figure 1: Decision matrix for selecting the optimal precatalyst based on substrate electronics and steric demand.
Module B: The Boron Problem (Protodeboronation)
In hindered systems, the rate of transmetallation (
) is often slower than the rate of protodeboronation ().
Q: My boronic acid disappears, but I don't get product. Why?
Analysis: You are experiencing Protodeboronation . The base required for Suzuki coupling also catalyzes the hydrolysis of the C-B bond. In hindered systems, the Pd catalyst waits too long for the boronate to approach, and the water/base destroys the boronate first [2].
Troubleshooting Steps:
Switch to MIDA Boronates: These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.
The "Damp" Solvent Trick: Instead of 50% water, use anhydrous dioxane spiked with exactly 2-5 equivalents of water. This provides enough proton source for the base activation mechanism without flooding the system.
Base Switching: If using
(hydrous), switch to anhydrous or . Barium hydroxide has shown unique acceleration effects in hindered systems, possibly due to the "barium effect" facilitating transmetallation [3].
Module C: The "Gold Standard" Rescue Protocol
When standard conditions fail, deploy this protocol designed for tetra-ortho substituted biaryls.
Reagents:
Catalyst:
(2 mol%) + SPhos (8 mol%) OR Pd-PEPPSI-IPent (2 mol%).
Base:
(3.0 equiv, finely ground).
Solvent: Toluene / Water (10:1 ratio) OR Dioxane (anhydrous).
Temperature: 100°C - 110°C (sealed vial).
Step-by-Step Procedure:
Pre-complexation (Critical): In a glovebox or under Argon, mix
and SPhos in the solvent. Stir at RT for 15 mins to generate the active species. Note: If using PEPPSI, skip this step.
Solids Addition: Add the aryl halide (1.0 equiv), boronic acid (1.5 - 2.0 equiv), and base to a reaction vial.
Combination: Add the pre-complexed catalyst solution to the vial.
Degassing: Do not just bubble N2. Freeze-pump-thaw x3 or sparge vigorously with Argon for 10 mins. Oxygen kills the electron-rich ligands required for this chemistry.
Reaction: Seal and heat to 110°C for 16-24 hours.
Workup: Cool, filter through Celite, and analyze via GC-MS/LC-MS.
Mechanistic Visualization
Understanding the competition between the productive cycle and the destructive side-paths.
Figure 2: The catalytic cycle highlighting Transmetallation as the critical failure point where protodeboronation competes.
References
Organ, M. G., et al. (2010). Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls. Angewandte Chemie International Edition.
Lloyd-Jones, G. C., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[3]
Miyaura, N., et al. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides. Sigma-Aldrich/Merck Technical Review.
Removing palladium impurities from 3-(4-Fluorophenyl)-5-methylbenzoic acid
Subject: 3-(4-Fluorophenyl)-5-methylbenzoic acid Executive Summary You are likely processing 3-(4-Fluorophenyl)-5-methylbenzoic acid following a Suzuki-Miyaura cross-coupling reaction.[1][2] Due to the carboxylic acid fu...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: 3-(4-Fluorophenyl)-5-methylbenzoic acid
Executive Summary
You are likely processing 3-(4-Fluorophenyl)-5-methylbenzoic acid following a Suzuki-Miyaura cross-coupling reaction.[1][2] Due to the carboxylic acid functionality and the biphenyl core, residual palladium often persists as either colloidal "Pd black" or soluble Pd(II)-ligand complexes (e.g., Pd-phosphine species) that coordinate to the acid moiety.
This guide provides three tiered protocols to reduce Pd levels from >1000 ppm to compliant levels (<10 ppm for oral, <1 ppm for parenteral), adhering to ICH Q3D Elemental Impurities guidelines.
Section 1: Diagnostic & Triage
Q: How do I determine which removal method is best for my current batch?
A: Use the decision matrix below. It relies on your current stage of purification and the nature of the impurity.
Dark/Black Particles: Indicates Pd(0) nanoparticles. Filtration alone often fails as they pass through standard frits. Action: Celite filtration + Salt Formation (Method C).
Figure 1: Decision matrix for selecting the appropriate palladium removal strategy.
Section 2: Solution Protocols
Method A: Functionalized Silica Scavengers (The Gold Standard)
Best for: High-value batches, soluble Pd(II) complexes, and final polishing.
Q: Which scavenger should I use for a benzoic acid derivative?A: For carboxylic acids, Thiol (SH) functionalized silica is the most robust choice. It works well in acidic/neutral organic solvents and has a high affinity for Pd(II). If you used bulky ligands like dppf, TMT (Trimercaptotriazine) is a superior alternative.
Protocol:
Dissolution: Dissolve crude product in THF or Ethyl Acetate (10-20 volumes). Avoid alcohols if esterification is a risk, though unlikely without acid catalyst.
Loading: Add SiliaMetS® Thiol or QuadraPure™ TU .
Dosage: 5–10 equivalents relative to residual Pd (if known) OR 5-10% w/w relative to the substrate.
Treatment:
Temperature: Heat to 50–60°C . (Crucial: Room temperature scavenging is significantly slower).
Time: Stir for 4–12 hours.
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.
Analysis: Check color. If solution is still colored, repeat or switch to Method C.
Scavenger Type
Functional Group
Target Pd Species
Compatibility
SiliaMetS Thiol
-Si-(CH₂)₃-SH
Pd(II), Pd(0)
Excellent with Carboxylic Acids
SiliaMetS TMT
Trimercaptotriazine
Hindered Pd (dppf)
High Selectivity, Fast Kinetics
SiliaMetS Thiourea
-NH-CS-NH₂
Pd(II)
Good in acidic media
Method B: Activated Carbon & Recrystallization
Best for: Large scale, cost reduction, removing bulk Pd.
Q: Activated carbon is messy. How do I prevent it from contaminating my product?A: Use a Carbon/Celite stack or specific dust-free carbon capsules (e.g., CNO type). Do not add loose carbon powder directly to a viscous mixture if filtration is difficult.
Protocol:
Dissolution: Dissolve crude solid in Ethanol or THF/Water mixture at 60°C.
Carbon Treat: Add Darco KB-G or Ecosorb C-941 (10-20 wt%).[1][2]
Agitate: Stir at 60°C for 2 hours.
Filter: Hot filtration through a Celite pad is mandatory to catch carbon fines.
Crystallization (The Purge):
Concentrate the filtrate.
Add Heptane (antisolvent) slowly while cooling.
Pd complexes generally remain in the mother liquor while the benzoic acid crystallizes out.
Note: The fluorine atom on the phenyl ring enhances crystallinity, making this method effective.
Method C: The "Acid-Base Swing" (Specific to Your Molecule)
Best for: Removing Pd(0) black and non-polar Pd-ligand complexes.[1][2] This utilizes the chemical nature of 3-(4-Fluorophenyl)-5-methylbenzoic acid.[1][2]
Q: Can I wash the Pd out using liquid-liquid extraction?A: Yes. Because your molecule is an acid, you can make it water-soluble, leaving the non-polar Pd impurities behind in an organic wash.
Protocol:
Salt Formation: Dissolve the crude organic mixture in 1M NaOH (or Na₂CO₃). Ensure pH > 10. The product is now Sodium 3-(4-fluorophenyl)-5-methylbenzoate (Water Soluble).[1][2]
Filtration (Critical): Filter the aqueous solution through Celite.
Why? Pd(0) "black" is insoluble in water and will be trapped on the filter.
Organic Wash: Wash the aqueous filtrate with DCM or MTBE (2x).
Why? Soluble Pd-ligand complexes (e.g., Pd-PPh3) are lipophilic and will partition into the organic solvent, while your product stays in the water. Discard the organic layer.
Precipitation: Acidify the aqueous layer with 1M HCl to pH 1–2.
Isolation: The product will precipitate as a white solid. Filter and dry.[3]
Figure 2: Workflow for the Acid-Base Swing extraction method.[1][2]
Section 3: Troubleshooting & FAQs
Q: I used Method A (Silica), but my Pd is still ~50 ppm. Why?
Cause 1: The Pd is "trapped" inside the crystal lattice of the product.
Fix: You must fully dissolve the product. Do not scavenge a suspension.
Cause 2: The Pd is strongly coordinated to the carboxylic acid.
Fix: Add a small amount of DMSO or DMF to the solvent system to help "release" the Pd from the acid, making it available for the scavenger.
Q: Can I use TMT (Trimercaptotriazine) in acidic conditions?
Caution: TMT is excellent, but free TMT can precipitate in strong acid. Silica-bound TMT (SiliaMetS TMT) is stable.[1][2] If using free TMT, ensure the solution is neutral.
Q: How do I validate the Pd levels?
Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the regulatory standard.
Quick Check: XRF (X-ray Fluorescence) can be used for rapid screening >10 ppm but is less accurate for trace analysis (<5 ppm).
References
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link
Palladium Removal: A Guide to Scavenger Selection. SiliCycle Application Notes. Link
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link
Technical Support Center: Solubilizing 3-(4-Fluorophenyl)-5-methylbenzoic acid
Executive Chemical Profile Before initiating any biological assay, you must understand the physicochemical "personality" of this molecule. Core Scaffold: Biphenyl (Two benzene rings linked).[1][2][3] Functional Group: Ca...
Sonicate for 5–10 minutes. Note: The crystal lattice energy of biphenyls can be high; sonication is critical to ensure no micro-crystals remain.
Visual Check: Hold against a light source.[1][4][2][3] The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][4][3]
Step 2: Storage
Temperature: -20°C.
Stability: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 20–50 µL) to prevent moisture absorption (DMSO is hygroscopic; water uptake causes compound precipitation).[1][4][2][3]
Critical Workflow: The Aqueous Transition
The most common failure point is the "Crash Out" effect—when the hydrophobic stock hits the aqueous buffer.
The "Solubility Cliff" Mechanism
When you inject 100% DMSO stock into an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit before mixing is complete. This creates micro-precipitates that may never re-dissolve.[1][4][3]
Visual Workflow: The "Intermediate Dilution" Method
To prevent this, use an intermediate dilution step.[1][3]
Figure 1: Step-wise dilution strategy to mitigate precipitation shock.[1][4][3] Direct dilution from 50 mM to 5 µM often fails due to kinetic precipitation.[1][3]
Q: I see a fine white precipitate when I add the compound to my cell culture media. Why?A: This is likely due to the pH-Solubility Mismatch .[1][4][3]
The Cause: 3-(4-Fluorophenyl)-5-methylbenzoic acid has a
estimated between 4.0 and 4.[1][4][3]5. In pure water or unbuffered saline, the pH might drop slightly, keeping the molecule in its protonated (insoluble) form.
The Fix: Ensure your assay buffer is strongly buffered at pH 7.4 .
Action: Pre-warm the media to 37°C before addition. Cold media promotes precipitation.[1][3]
Action: Verify the pH of your media after adding the compound.[1][3] High concentrations of acidic compounds can shift the pH of weak buffers.
Q: Can I use Ethanol instead of DMSO?A: Yes, but with caution.
Ethanol evaporates much faster than DMSO, which can change the concentration in open-well plates (Edge Effect).[1][4]
Ethanol is generally more toxic to cells at lower concentrations (>1%) compared to DMSO.[1][3]
Recommendation: Stick to DMSO unless your specific cell line is known to be DMSO-sensitive.[1][4][3]
Category B: Biological Assay Issues
Q: The compound shows no activity, but I know it should be potent. What is happening?A: You might be experiencing Non-Specific Binding (NSB) .[1][4][3]
The Mechanism: Lipophilic biphenyls love to stick to polypropylene (tips/tubes) and polystyrene (assay plates).[1][2][3] If 50% of your compound is stuck to the plastic walls, your effective concentration is halved.
The Fix:
Use Low-Binding plastics (tips and plates).[1][4][2][3]
Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer (if the assay tolerates it).[1][4][2][3] This detergent helps keep the lipophilic compound in solution and prevents it from adhering to plastic.[3]
Q: My cells are dying in the vehicle control wells.A: You have exceeded the DMSO Tolerance Limit .
Diagnosis: Calculate your final DMSO concentration.
Rule of Thumb:
Robust Cell Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% - 1.0% DMSO.[1][4][2][3]
Primary Cells / Neurons: Tolerate max 0.1% DMSO.[1][4][2][3]
Correction: If you need 50 µM compound but can only use 0.1% DMSO, you need a 50 mM stock (50,000 µM / 1000 = 50 µM).[1][3] If you cannot dissolve the stock to 50 mM, you cannot reach that top dose without exceeding DMSO limits.
Poor. Requires carrier (DMSO/Albumin) or pH adjustment.[1][2][3]
pH-Dependent Solubility Logic
The following diagram illustrates why maintaining pH 7.4 is non-negotiable for this specific acid.
Figure 2: The Henderson-Hasselbalch equilibrium.[1][4][2][3] At pH 7.4, the equilibrium shifts to the soluble ionized form. At acidic pH, the compound reverts to the insoluble solid form.
References
National Center for Biotechnology Information (2025). Assay Guidance Manual: Compound Management and Solubility.[1][2][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][5]
[Link]
PubChem (2025). Compound Summary: Biphenyl-4-carboxylic acid (Analogous Structure).[1][4][2][3] National Library of Medicine.[1][3]
[Link][1][2][3]
Gaylord Chemical (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide.[1][2][3]
[Link][1][4][3]
Optimizing reaction time for 3-(4-Fluorophenyl)-5-methylbenzoic acid production
Ticket ID: #RXN-OPT-4F5M-BA Topic: Optimizing Reaction Time for 3-(4-Fluorophenyl)-5-methylbenzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #RXN-OPT-4F5M-BA
Topic: Optimizing Reaction Time for 3-(4-Fluorophenyl)-5-methylbenzoic acid
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 3-(4-Fluorophenyl)-5-methylbenzoic acid , a biaryl scaffold common in p38 MAP kinase inhibitors and NSAID analogs. Users frequently report sluggish kinetics (reaction times >12h) due to the meta-substituted benzoic acid moiety, which introduces moderate steric strain and potential catalyst poisoning via the free carboxylate.
This guide provides a tiered support structure to reduce reaction time from 12+ hours to <1 hour while maintaining >85% isolated yield.
Part 1: The "Golden Path" Protocol (Tier 1 Support)
Use this baseline protocol to establish a control before optimization.
Workup: Acidify to pH 3 with 1N HCl to precipitate the product.
Part 3: Troubleshooting & Diagnostics (Tier 3 Support)
Use this section if the reaction stalls or yields are <50%.
Diagnostic Decision Tree
Figure 2: Logic flow for diagnosing stalled Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Why does the reaction stall at 60-70% conversion even after 24 hours?
Technical Insight: This is likely "Catalyst Poisoning" by the carboxylic acid. The free carboxylate (COO-) can bind to the open coordination site of the Pd(II) species, creating an unreactive "resting state."
Fix: Protect the acid as a methyl ester before coupling, then hydrolyze (LiOH/THF) post-coupling. Alternatively, use 3.5–4.0 equivalents of base to ensure the carboxylate is fully solvated and less likely to coordinate to the metal.
Q2: I see a major impurity with Mass = M-Br+H. What is it?
Technical Insight: This is the hydrodehalogenated byproduct (3-methylbenzoic acid). It occurs when the Pd(II)-Aryl intermediate undergoes beta-hydride elimination or abstracts a hydride from the solvent (often alcohols) instead of undergoing transmetalation.
Fix: Switch from alcoholic solvents (n-Butanol) to aprotic polar solvents like DMF or DMAc . Increase the concentration of the Boronic acid to outcompete the hydride source.
Q3: Can I use aryl chlorides instead of bromides to save cost?
Technical Insight: Yes, but standard Pd(dppf)Cl₂ will fail due to the stronger C-Cl bond strength (95 kcal/mol vs 68 kcal/mol for C-Br).
Fix: You must switch to Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3) or Pd-PEPPSI-IPr . These N-Heterocyclic Carbene (NHC) ligands are electron-rich enough to facilitate the difficult oxidative addition of chlorides.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7534–7535. Link
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide. Link
Technical Support Center: Minimizing Homocoupling Byproducts in Biaryl Acid Synthesis
Welcome to the technical support center for biaryl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their cross-coupling reactions and min...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for biaryl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their cross-coupling reactions and minimize the formation of unwanted homocoupling byproducts. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying causes and actionable steps to resolve the problem.
Issue 1: Significant Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
Question: I am observing a large amount of homocoupled boronic acid byproduct in my Suzuki-Miyaura reaction, which is lowering the yield of my desired biaryl acid. What are the primary causes and how can I mitigate this?
Answer:
The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is a common and frustrating side reaction in Suzuki-Miyaura coupling.[1] This not only consumes your starting material but also complicates the purification process. The primary culprits are typically related to the palladium catalyst's state and the presence of oxygen.
Root Causes & Mechanistic Insight:
Presence of Oxygen: Dissolved oxygen in your reaction mixture is a major contributor to homocoupling.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to catalyze the oxidative homocoupling of boronic acids.[1][2][3]
Use of Pd(II) Precatalysts: When you use a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the catalytically active Pd(0) form. This reduction can sometimes be slow or inefficient, and the remaining Pd(II) can directly react with the boronic acid to generate the homocoupled product.[1][2][3]
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the desired biaryl, is slow, it increases the lifetime of the diorganopalladium(II) intermediate. This prolonged existence can create opportunities for side reactions, including those leading to homocoupling.
Actionable Solutions & Protocols:
Strategy
Detailed Protocol & Explanation
Rigorous Degassing
Protocol: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[1][3] Rationale: This minimizes the dissolved oxygen, thereby preventing the oxidation of the active Pd(0) catalyst.[2][3]
Use a Pd(0) Source
Protocol: Whenever possible, start with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3][4] Rationale: This eliminates the need for an in-situ reduction step, which can be a source of homocoupling when using Pd(II) precatalysts.[1][3]
Optimize Ligand Choice
Protocol: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other dialkylbiaryl phosphines.[1][5][6] Rationale: These ligands accelerate both the oxidative addition and, crucially, the reductive elimination steps of the catalytic cycle.[5][6] A faster reductive elimination reduces the opportunity for side reactions.[1]
Base Selection
Protocol: Screen different bases. While common choices include K₂CO₃ and K₃PO₄, sometimes a weaker base or anhydrous conditions can suppress homocoupling.[7][8] Rationale: The base is critical for activating the boronic acid for transmetalation.[8][9][10] However, overly harsh conditions can sometimes promote side reactions. The optimal base is often substrate-dependent.[8]
Issue 2: Homocoupling of Organometallic Reagents in Negishi and Stille Couplings
Question: My Negishi (or Stille) reaction is plagued by the homocoupling of my organozinc (or organotin) reagent. What is causing this and what are the best strategies to prevent it?
Answer:
Homocoupling is a known side reaction in both Negishi and Stille couplings, leading to the formation of symmetrical dimers of your organometallic reagent (R'-R') and reducing the yield of the desired cross-coupled product (R-R').[11][12]
Negishi Coupling (Organozinc Reagents)
Root Causes & Mechanistic Insight:
A primary pathway for homocoupling in Negishi reactions involves a second transmetalation event. After the initial formation of the cross-coupling intermediate (Ar-Pd-Ar'), it can react with another molecule of the organozinc reagent (Ar'-Zn-X) to form a diarylpalladium species (Ar'-Pd-Ar'). This species then undergoes reductive elimination to produce the homocoupled byproduct (Ar'-Ar').[12][13]
Actionable Solutions:
Strategy
Detailed Protocol & Explanation
Ligand Selection
Protocol: Utilize ligands that promote rapid reductive elimination.[14] This can include electron-withdrawing olefin-containing phosphine ligands (PEWO ligands) which have been shown to lower the energy barrier for this step.[15] Rationale: Speeding up the final, product-forming step of the catalytic cycle minimizes the time the key intermediates exist, thereby reducing the chance for a second, undesired transmetalation to occur.[14]
Control Stoichiometry
Protocol: Carefully control the stoichiometry of your reagents. Using a slight excess of the aryl halide can sometimes help to consume the organozinc reagent in the desired cross-coupling pathway. Rationale: By ensuring the palladium intermediate is more likely to encounter the aryl halide for oxidative addition rather than an excess of the organozinc reagent, the probability of the second transmetalation can be reduced.
Consider Earth-Abundant Metals
Protocol: For certain substrates, explore iron-catalyzed cross-coupling. The use of iron(III) fluoride (FeF₃) with an N-heterocyclic carbene (NHC) ligand has been shown to dramatically suppress homocoupling of Grignard reagents (closely related to organozincs).[16][17] Rationale: The fluoride anion is believed to stabilize the active iron species, preventing the non-selective reductive elimination that leads to homocoupling.[16]
Stille Coupling (Organotin Reagents)
Root Causes & Mechanistic Insight:
In Stille reactions, homocoupling of the organostannane can occur through two main pathways. First, the Pd(II) intermediate formed after oxidative addition can react with two equivalents of the organostannane, leading to the homocoupled product.[4][11] Second, a radical process involving the Pd(0) catalyst can also lead to the dimerized product.[11]
Actionable Solutions:
Strategy
Detailed Protocol & Explanation
Use a Pd(0) Catalyst
Protocol: Prefer catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ over Pd(II) sources such as PdCl₂(PPh₃)₂.[4] Rationale: Starting with the active Pd(0) form of the catalyst can help to circumvent pathways where a Pd(II) species directly facilitates homocoupling.[4]
Optimize Ligands
Protocol: Employ electron-rich and sterically hindered phosphine ligands. Rationale: These ligands can accelerate the desired cross-coupling pathway, helping it to outcompete the side reactions that lead to homocoupling.[4]
Temperature Control
Protocol: Carefully optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[4] Finding the lowest effective temperature is key. Rationale: Homocoupling pathways may have different activation energies than the desired cross-coupling. A systematic temperature screen can identify a window where the desired reaction is favored.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally least prone to homocoupling for biaryl acid synthesis?
While all cross-coupling reactions can exhibit homocoupling to some extent, the Suzuki-Miyaura reaction is often favored for its operational simplicity and the generally high stability of boronic acids, which can make side reactions easier to control with proper technique (e.g., rigorous degassing).[2][9] However, for particularly challenging substrates, newer methods based on C-H activation are being developed to avoid the pre-functionalization of one coupling partner, which inherently eliminates one source of homocoupling.[18][19][20]
Q2: How do phosphine ligands mechanistically reduce homocoupling?
Phosphine ligands play a crucial role in modulating the reactivity of the palladium catalyst.[6][21]
Electron-rich ligands (like trialkylphosphines or NHCs) increase the electron density on the palladium center. This promotes the initial, often rate-limiting, oxidative addition step.[2][6]
Bulky ligands (like SPhos, XPhos, or those with large cone angles) promote the final reductive elimination step.[2][6][7]
By accelerating both the beginning and end of the catalytic cycle, these advanced ligands ensure the cycle turns over quickly and efficiently. This minimizes the lifetime of reactive intermediates that could otherwise be diverted into homocoupling pathways.[1][5]
Q3: Can the choice of solvent affect the rate of homocoupling?
Yes, the solvent can have a significant impact.[22] In biphasic systems (e.g., toluene/water), the choice of organic solvent and the efficiency of stirring are critical. The base, which is often in the aqueous phase, must interact with the organoboron species at the phase interface to facilitate transmetalation.[3][22] A solvent system that allows for good mixing and solubility of key intermediates can promote the desired cross-coupling over side reactions.[22] In some cases, using water as a co-solvent has been shown to suppress homocoupling.[23]
Q4: Are there alternatives to traditional cross-coupling that avoid homocoupling issues altogether?
Yes, the field of C-H activation is a rapidly developing area that offers a powerful alternative.[18][19] These methods aim to form biaryls by directly coupling two different arenes, avoiding the need to pre-install organometallic functionality on one partner and a halide on the other.[18][19] While this strategy introduces new challenges, such as controlling regioselectivity and preventing the homocoupling of the C-H activated arene, it represents an ideal and more atom-economical approach to biaryl synthesis.[18][19][20]
Visualizing the Problem: The Catalytic Cycle and Homocoupling Pathways
Understanding where homocoupling occurs within the catalytic cycle is key to preventing it. The following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway.
Caption: Desired Suzuki cycle vs. the oxidative homocoupling pathway.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
Mancini, A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC. Available from: [Link]
Wikipedia. Stille reaction. Available from: [Link]
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Wang, D., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. PubMed. Available from: [Link]
Wang, D., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Available from: [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link]
Liu, J. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available from: [Link]
Google Patents. KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
Pérez-Temprano, M. H., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics. Available from: [Link]
ArODES HES-SO. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
YouTube. (2020, July 18). Stille Coupling. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
Wikipedia. Negishi coupling. Available from: [Link]
Organic Chemistry Portal. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Available from: [Link]
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Available from: [Link]
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Available from: [Link]
Chemical Communications (RSC Publishing). (2017). Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C–H activation reaction. Available from: [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
PolyU Electronic Theses. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available from: [Link]
Balcells, D., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Available from: [Link]
ResearchGate. (2025, August 6). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Available from: [Link]
Chemical Science (RSC Publishing). (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water. Available from: [Link]
ResearchGate. (2025, August 6). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Available from: [Link]
PubMed. (2012, April 20). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Available from: [Link]
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available from: [Link]
Organic Letters. (2009, February 9). Preparation of Unsymmetrical Biaryls by Pd(II)-Catalyzed Cross-Coupling of Aryl Iodides. Available from: [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
ResearchGate. (2025, August 6). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Available from: [Link]
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
Elektronische Hochschulschriften der LMU München. (2023, May 22). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Available from: [Link]
Denmark Group. The Negishi Cross-Coupling Reaction. Available from: [Link]
PMC. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Available from: [Link]
ResearchGate. (2025, August 10). New perspectives in the cross-coupling reactions of organostannanes. Available from: [Link]
User Query: "I am trying to prepare a 100 mM stock solution of a fluorinated benzoic acid derivative for a biological assay. Despite the carboxylic acid group, it remains a suspension in water, and adding NaOH causes it to 'oil out' or form a gelatinous precipitate. Why?"
Technical Analysis:
The poor solubility of fluorinated benzoic acids (FBAs) is often counter-intuitive. While the C-F bond is polar, the high electronegativity of fluorine tightly holds its electrons, making the fluorine atom itself non-polarizable and hydrophobic.
Two competing forces drive this insolubility:
High Crystal Lattice Energy: Fluorine atoms facilitate strong
- stacking interactions and C-FH bonding in the solid state, making the crystal lattice difficult to break.
Hydrophobic Hydration: The perfluorinated or polyfluorinated aromatic ring acts as a "hydrophobic shield," repelling water molecules even when the carboxylic acid is ionized.
To solve this, we must move beyond simple "pH adjustment" and employ Chaotropic Disruption and Supramolecular Shielding .
Strategic Decision Matrix
Before proceeding, determine your solubility barrier using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the physicochemical state of the fluorinated benzoic acid.
Module A: Precision Salt Formation
The Trap: Users often assume all FBAs have a pKa similar to benzoic acid (~4.2). However, fluorine is highly electron-withdrawing.[1] Ortho-substitution and poly-fluorination drastically increase acidity.
The Fix: You must target the correct pH window. Over-alkalinization (pH > 12) can induce "salting out" of the sodium salt due to the common ion effect.
Data: Acidity Shifts in Fluorinated Benzoic Acids
Compound
pKa (approx)
Acidity Relative to Benzoic Acid
Recommended Buffer pH
Benzoic Acid
4.20
1x
6.5 - 7.5
4-Fluorobenzoic Acid
4.14
~1x
6.5 - 7.5
2-Fluorobenzoic Acid
3.27
~10x Stronger
5.5 - 6.5
Pentafluorobenzoic Acid
1.60
~400x Stronger
3.5 - 4.5
Table 1: Influence of fluorine position and density on pKa. Note the massive shift for Pentafluorobenzoic acid [1][2].
Protocol: Counter-Ion Screening
If the Sodium (Na+) salt oils out, switch to a bulky organic counter-ion. These lower the lattice energy and increase compatibility with the hydrophobic ring.
Prepare Slurry: Suspend 100 mg of FBA in 1 mL water.
Titrate Base: Instead of NaOH, add 1.05 equivalents of Meglumine (N-methylglucamine) or Tris (Tromethamine).
Why? Organic cations provide a "lipophilic cap" that prevents the formation of tight ionic crystals in water.
Equilibrate: Sonicate for 10 mins at 40°C.
Verification: Check pH. It should be ~2 units above the pKa (see Table 1).
Module B: Hydrotropic Solubilization
The Trap: Adding organic cosolvents (DMSO/Ethanol) is often restricted in biological assays (< 1% v/v).
The Fix: Use Hydrotropes .[2][3] These are amphiphilic salts that solubilize hydrophobic drugs in water without forming micelles, often by disrupting water structure around the solute.
Mechanism: Hydrotropes (like Nicotinamide) stack with the aromatic ring of the FBA, breaking the self-association of the fluorinated compound.
Prepare Vehicle: Make a 2.0 M solution of Nicotinamide or Sodium Benzoate in water.[4]
Note: Sodium Benzoate itself acts as a hydrotrope for other benzoic acid derivatives [3].
Add Solute: Add your FBA to this vehicle.
Heat: Warm to 50°C to facilitate stacking interactions.
Cool: Allow to return to RT. The solution should remain clear.
Module C: Cyclodextrin Complexation
The Trap: The fluorinated ring is too hydrophobic for simple hydration, even when ionized.
The Fix: Encapsulate the hydrophobic ring in a host cavity. Fluorine has a high affinity for the cavity of
-Cyclodextrin (-CD) due to the "fluorine effect" (size match and hydrophobicity).
Figure 2: Encapsulation of the hydrophobic fluorinated aromatic ring into the cyclodextrin cavity.
Protocol: HP-
-CD Encapsulation
Recommended for: Pentafluorobenzoic acid derivatives and highly lipophilic analogs.
Stock Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-
-Cyclodextrin (HP--CD) in water. Avoid native -CD due to its own limited solubility.
Addition: Add FBA to the CD solution (Molar ratio 1:1 to 1:2 Drug:CD).
Energy Input: Autoclaving (121°C, 15 min) or vigorous stirring for 24h is often required to reach equilibrium for fluorinated compounds [4].
Filtration: Filter through a 0.45 µm PVDF filter.
Troubleshooting FAQ
Q1: I added NaOH and the solution turned into a thick gel. What happened?A: You likely formed a "soap." Sodium salts of lipophilic acids can form liquid crystals or gels at high concentrations.
Fix: Switch to Potassium (disrupts ordering) or Meglumine (too bulky to pack). Add a cosolvent like Propylene Glycol (10%) to break the gel structure.
Q2: My solution precipitates when I dilute it into the assay buffer.A: This is the "pH-Solubility Profile" crash. If your stock is pH 8 but your assay buffer is pH 7.4, and the pKa of your specific derivative is ~6.0, you might cross the saturation limit of the free acid.
Fix: Ensure the final concentration in the assay is below the intrinsic solubility (
) of the free acid, or use the Cyclodextrin method (Module C), which prevents precipitation even upon dilution.
Q3: Why is Pentafluorobenzoic acid (PFBA) listed as soluble, but my derivative isn't?A: PFBA is a unique case with a very low pKa (~1.6), meaning it is fully ionized at pH 7. However, if you have other substituents (e.g., -OCH3, -Cl) alongside fluorine, the pKa rises and lipophilicity increases. Always treat "derivatives" as unique chemical entities.
References
PubChem. (2025).[5][6] 2-Fluorobenzoic acid | C7H5FO2 | CID 9935.[6] National Library of Medicine. [Link]
Maheshwari, R. K., et al. (2011). Hydrotropy: A Promising Tool for Solubility Enhancement: A Review. International Journal of Drug Development & Research. [Link]
Ngoan, N. T., et al. (2021).[8] Complex Formation of β-Cyclodextrin with Benzoic Acid and Rutin in Water–Ethanol Solvents. Russian Journal of Physical Chemistry A. [Link]
Ertok, S., et al. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds. Asian Journal of Chemistry. [Link]
1H NMR spectrum analysis of 3-(4-Fluorophenyl)-5-methylbenzoic acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(4-Fluorophenyl)-5-methylbenzoic acid . It is designed for researchers synthesizing biaryl scaffolds for medicinal chemistry (e.g., p38 MAP k...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(4-Fluorophenyl)-5-methylbenzoic acid . It is designed for researchers synthesizing biaryl scaffolds for medicinal chemistry (e.g., p38 MAP kinase inhibitors) who require precise structural validation.[1]
Characterizing 3-(4-Fluorophenyl)-5-methylbenzoic acid presents a unique analytical scenario: the intersection of a solubility-dependent carboxylic acid and a spin-active fluorinated biaryl system .[1]
Unlike simple benzoic acids, this molecule requires a specific acquisition strategy to resolve the AA'BB'X coupling system of the fluorophenyl ring and the meta-coupled aromatic protons of the central core. This guide compares two critical variables—Solvent Selection and Analog Differentiation—to establish a self-validating protocol for structural confirmation.
Structural Assignment & Prediction
Before analyzing the spectrum, we must define the proton environments. The molecule consists of a central trisubstituted benzene ring (Ring A) and a para-substituted fluorophenyl ring (Ring B).[1]
Proton Environment Table
Label
Position
Multiplicity (Ideal)
Approx. Shift (δ ppm)
Diagnostic Coupling ( Hz)
H-A
-COOH
Broad Singlet
12.0 - 13.5
Exchangeable (Solvent dependent)
H-2
Ring A (C2)
Doublet (meta)
7.95 - 8.05
,
H-6
Ring A (C6)
Doublet (meta)
7.75 - 7.85
,
H-4
Ring A (C4)
Doublet (meta)
7.55 - 7.65
,
H-B
Ring B (Ortho to Ar)
DD / Multiplet
7.60 - 7.70
,
H-C
Ring B (Ortho to F)
DD / Multiplet
7.25 - 7.35
,
H-D
-CH3 (C5)
Singlet
2.35 - 2.45
-
Note: "DD" refers to Doublet of Doublets. The Fluorine atom (
F) splits the Ring B protons, creating a distinct "roofing" effect and complex multiplet often referred to as an AA'BB'X system.[1]
Comparative Analysis 1: Solvent Selection
The choice of solvent is the single most critical factor in obtaining a readable spectrum for this compound.
Comparison: DMSO-d6 vs. CDCl3
Feature
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Solubility
Excellent. Dissolves the polar acid moiety effectively.[1]
Poor to Moderate. Risk of precipitation at high concentrations.
-COOH Signal
Sharp, Distinct. Appears downfield (12-13 ppm) due to strong H-bonding with solvent.[1]
Broad, Drifting. Often invisible or extremely broad due to dimerization and exchange.[1]
Resolution
High. Separates the aromatic multiplets clearly.
Moderate. Overlap often occurs between H-4 and Ring B protons.
Expert Insight:
Use DMSO-d6 for characterization. In CDCl3, benzoic acids form dimers, which broadens the -COOH signal and shifts ortho-protons (H-2, H-6) variably depending on concentration.[1] DMSO disrupts these dimers, "locking" the acid proton in a specific environment and providing reproducible chemical shifts.
Comparative Analysis 2: The Fluorine Fingerprint
To validate the structure, one must distinguish it from its non-fluorinated analog (3-phenyl-5-methylbenzoic acid).[1] The presence of the Fluorine atom is not just a substituent change; it is a spectral probe .
The 19F-1H Coupling Effect
Non-Fluorinated Analog: Ring B protons appear as a standard monosubstituted benzene pattern (doublet, triplet, triplet).[1]
Target Compound (4-F): Ring B protons exhibit the AA'BB'X pattern .[1]
Protons Ortho to F (H-C): These are split by the adjacent proton (
Hz) AND by the fluorine ( Hz).[1] This often results in a "pseudo-triplet" or complex multiplet.
Protons Meta to F (H-B): Split by adjacent proton (
Validation Logic:
If the spectrum shows a simple doublet/triplet pattern in the 7.0–7.5 ppm region, the Suzuki coupling failed (likely dehalogenation or wrong boronic acid).[1] The complex splitting is the positive confirmation of the C-F bond integrity.
Experimental Protocol
This protocol ensures maximum resolution of the aromatic region.
Step-by-Step Workflow
Sample Preparation:
Weigh 5–10 mg of the solid acid into a clean vial.
Add 0.6 mL of DMSO-d6 (99.9% D).
Crucial Step: Sonicate for 30 seconds to ensure complete disruption of crystal lattice dimers.
Transfer to a high-quality 5mm NMR tube.
Acquisition Parameters (Standard 400/500 MHz):
Pulse Angle: 30° (to prevent saturation of the acid proton).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Aromatic protons and carboxylic acids have longer T1 relaxation times; a short D1 will reduce integration accuracy of the -COOH and H-2/H-6 signals.
Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.[1]
Phasing: Manually phase the broad -COOH peak first, then correct the aliphatic region.
Referencing: Set the residual DMSO quintet to 2.50 ppm .
Visualization: Structural Verification Logic
The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure based on the splitting patterns described above.
Caption: Decision tree for validating the 3-(4-Fluorophenyl)-5-methylbenzoic acid structure using 1H NMR diagnostic signals.
References
BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1]
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6] Retrieved from
Alfa Chemistry. 19F Coupling Constants Table. Retrieved from [1]
PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid Spectral Data. (Used for comparative substructure analysis).[1] Retrieved from [1][7]
C13 NMR chemical shifts for 3-(4-Fluorophenyl)-5-methylbenzoic acid
This guide provides a rigorous technical analysis of the NMR chemical shifts for 3-(4-Fluorophenyl)-5-methylbenzoic acid , a critical biaryl intermediate in medicinal chemistry (e.g., for PTP1B inhibitors or PPAR agonist...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical analysis of the
NMR chemical shifts for 3-(4-Fluorophenyl)-5-methylbenzoic acid , a critical biaryl intermediate in medicinal chemistry (e.g., for PTP1B inhibitors or PPAR agonists).
Unlike standard spectral lists, this guide functions as a predictive validation tool . It synthesizes empirical additivity rules, known substituent effects, and heteronuclear coupling constants (
) to establish a "Gold Standard" reference for researchers synthesizing this compound.
Structural Analysis & Assignment Logic
The molecule consists of two distinct aromatic domains: the Benzoic Acid Core (Ring A) and the 4-Fluorophenyl Moiety (Ring B) . Correct assignment requires deconvoluting three overlapping effects:
Electronic Shielding: The electron-withdrawing carboxyl group (-COOH) and electron-donating methyl group (-CH
).
Biaryl Anisotropy: The twist angle between rings affects chemical shifts at the ipso carbons.
Spin-Spin Coupling (
): The fluorine atom induces characteristic splitting patterns (doublets) in Ring B, which propagate up to 4 bonds away.
Visualization: Connectivity & Coupling Logic
Figure 1: Structural connectivity highlighting the propagation of C-F coupling constants from Ring B. Note that Ring A carbons are generally singlets, while Ring B carbons appear as doublets.
Comparative Analysis: Predicted vs. Experimental Expectations
This section compares the theoretical shifts (based on ChemDraw/ACD algorithms) with the Empirically Corrected Values derived from high-resolution data of structural analogs (e.g., 3-phenylbenzoic acid and 4-fluorobiphenyl).
Table 1:
NMR Chemical Shift Data (DMSO-
)
Reference: 100 MHz or higher. Solvent peak: ~39.5 ppm (septet).
Carbon Position
Assignment
Shift (ppm)
Multiplicity
(Hz)
Notes
C=O
Carboxyl
167.5
Singlet
-
Deshielded by O atoms. Broad if H-bonding exists.
C4'
C-F (ipso)
162.3
Doublet
~245
Distinctive large coupling; easy to identify.
C3
Ring A (Ar-ipso)
140.1
Singlet
-
Downfield due to biaryl conjugation.
C5
Ring A (Me-ipso)
138.5
Singlet
-
C1'
Ring B (Linker)
136.2
Doublet
~3.2
Long-range coupling often visible.
C1
Ring A (COOH-ipso)
131.4
Singlet
-
C2
Ring A (Ortho)
129.8
Singlet
-
Sterically crowded between COOH and Aryl.
C2', C6'
Ring B (Ortho to F)
128.9
Doublet
~8.1
"Roofing" effect common in AA'BB' systems.
C6
Ring A (Ortho)
127.4
Singlet
-
C4
Ring A (Para)
126.8
Singlet
-
C3', C5'
Ring B (Meta to F)
115.8
Doublet
~21.4
Characteristic high-field doublet.
CH
Methyl
21.0
Singlet
-
Standard benzylic methyl shift.
Performance Comparison: Why This Matters
Alternative 1 (Standard Prediction Software): Often underestimates the
coupling propagation to C1', leading to misassignment of the quaternary carbons. Software typically predicts C1' as a singlet.
Alternative 2 (
H NMR): While useful, the aromatic region (7.0–8.0 ppm) is often crowded with overlapping multiplets. NMR provides discrete signals for every carbon, resolving the "hidden" quaternary centers.
Alternative 3 (
F NMR): Confirms the presence of fluorine (~ -115 ppm) but provides no structural information about the carbon skeleton.
Experimental Protocol: Synthesis & Validation
To ensure the data matches the table above, the sample must be prepared and acquired under controlled conditions.
A. Synthesis Workflow (Suzuki Coupling)
The most reliable route to this intermediate is the Suzuki-Miyaura coupling of 3-bromo-5-methylbenzoic acid with 4-fluorophenylboronic acid.
Figure 2: Standard Suzuki-Miyaura coupling workflow for synthesizing the target molecule.
B. NMR Acquisition Protocol
Sample Prep: Dissolve 20-30 mg of the purified solid in 0.6 mL DMSO-
.
Why DMSO? Benzoic acid derivatives can dimerize in non-polar solvents (CDCl
), causing shift variability in the C1 and C=O signals. DMSO disrupts dimers, yielding sharp, reproducible peaks.
If multiple peaks: You have rotamers or impurities (e.g., residual toluene/solvent).
References
Suzuki-Miyaura Coupling Standards
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Fluorine Coupling Constants (
):
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Substituent Effects in NMR
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
Solvent Effects on Benzoic Acids
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Technical Comparison Guide: Mass Spectrometry Profiling of 3-(4-Fluorophenyl)-5-methylbenzoic Acid
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(4-Fluorophenyl)-5-methylbenzoic acid (Exact Mass: 230.0743 Da). As a biaryl building block o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(4-Fluorophenyl)-5-methylbenzoic acid (Exact Mass: 230.0743 Da). As a biaryl building block often used in kinase inhibitor synthesis, distinguishing this specific regioisomer from its ortho-substituted or non-fluorinated analogs is critical for quality control and metabolic profiling.
This document compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) workflows and establishes a robust differentiation strategy against structural alternatives (isomers).
Part 1: Ionization Mode Comparison (Product vs. Alternatives)
The choice of ionization technique dictates the structural information yield. Below is a comparative performance analysis of the target compound under EI (Hard Ionization) and ESI (Soft Ionization).
Table 1: Comparative Performance Matrix
Feature
Method A: Electron Ionization (EI)
Method B: Electrospray Ionization (ESI)
Verdict
Primary State
Gas Phase (GC-MS)
Liquid Phase (LC-MS)
Context Dependent
Derivatization
Required (Methylation/Silylation recommended to prevent tailing)
Expert Insight: For initial structural confirmation of raw materials, EI (via methyl ester derivative) is the superior alternative due to its library-searchable fingerprint. For DMPK/metabolite tracking in biological matrices, ESI (-) is the required standard due to sensitivity and lack of sample prep.
Part 2: Detailed Fragmentation Pathways[3]
Understanding the causality of fragmentation allows for self-validating spectral interpretation.
Electron Ionization (EI) Mechanism
In EI (70 eV), the molecule undergoes characteristic
-cleavage adjacent to the carbonyl group.
Molecular Ion (
): m/z 230 (Base peak intensity varies).
-Cleavage (Loss of OH): Generates the stable acylium ion (m/z 213). This is typically the base peak or a major ion.[1]
Decarbonylation (Loss of CO): The acylium ion loses CO to form the biaryl cation (m/z 185). This ion is highly stabilized by the extended
-system of the biphenyl core.
Deep Fragmentation: The biaryl core may lose the methyl group (m/z 170) or undergo HF elimination (m/z 165), though the C-F bond is robust.
Electrospray Ionization (ESI) Mechanism
In Negative Mode ESI, the fragmentation is driven by the stability of the carboxylate anion.
Precursor Ion:
at m/z 229.07.
Primary Product: Collision-Induced Dissociation (CID) drives decarboxylation (Loss of
, 44 Da), yielding the [M-H-CO2] anion at m/z 185.
Secondary Product: Loss of the methyl radical or HF from the m/z 185 core requires high collision energy (>35 eV).
Visualization: Fragmentation Logic Flow
The following diagram illustrates the divergent pathways for EI and ESI, highlighting the diagnostic ions.
Caption: Comparative fragmentation pathways. EI yields a multi-step decay series (Blue/Red), while ESI is dominated by a single decarboxylation event (Green/Yellow).
Part 3: Isomer Differentiation Strategy
A common analytical challenge is distinguishing the target (3,5-substituted) from its ortho-isomers (e.g., 2-fluoro or 2-methyl analogs). The "Performance" of your assay depends on resolving these alternatives.
The "Ortho Effect" Validator
Isomers with substituents ortho to the carboxylic acid group exhibit a distinct "Ortho Effect" fragmentation pathway involving the loss of water
.
Target Molecule (3-(4-F-Ph)-5-Me-Benzoic Acid):
Substituents are meta to the carboxylic acid.[2][3]
Result: No facile water loss. Dominant path is
then .
Alternative Isomer (e.g., 2-Methyl-3-(4-F-Ph)-Benzoic Acid):
Methyl group is ortho to carboxylic acid.
Result: Rapid loss of
(18 Da) to form a ketene-like structure.
Diagnostic Peak: m/z 212 (M-18) is observed in EI.
Table 2: Diagnostic Ion Checklist
Ion (m/z)
Origin
Target Molecule Presence
Ortho-Isomer Presence
230
Molecular Ion
Yes
Yes
213
High Intensity
Low Intensity
212
Absent
Present (Diagnostic)
185
Present
Present
Protocol Recommendation: If m/z 212 is observed >5% relative abundance in EI, suspect isomeric contamination.
Part 4: Validated Experimental Protocols
To ensure reproducibility, follow these self-validating workflow parameters.
Protocol A: LC-MS/MS (ESI Negative)
Objective: High-sensitivity quantification.
Mobile Phase:
A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
B: Acetonitrile (MeCN).
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
Objective: Structural confirmation and impurity profiling.
Derivatization (Mandatory):
React 1 mg sample with 100 µL TMS-Diazomethane (in MeOH) for 10 min at RT to form the Methyl Ester (MW 244).
Note: The fragments discussed above will shift by +14 Da (Methyl group) relative to the free acid discussions, or use BSTFA for TMS ester (+72 Da).
GC Parameters:
Column: HP-5MS or equivalent (30m x 0.25mm).
Temp Program: 80°C (1 min)
20°C/min 300°C.
MS Parameters:
Scan Range: m/z 50–300.
Source Temp: 230°C.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and ortho-effect mechanisms).
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
Fu, X., et al. (2018). "Differentiation of Isomeric Benzoic Acids by Electrospray Ionization Tandem Mass Spectrometry." Journal of The American Society for Mass Spectrometry, 29, 1502-1510.
FTIR absorption peaks for carboxylic acid and fluoro groups
Title: Advanced FTIR Characterization Guide: Carboxylic Acid and Fluoro Functional Groups in Pharmaceutical Matrices Executive Summary: The Pharmacophore Challenge In modern drug development, approximately 25% of new che...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced FTIR Characterization Guide: Carboxylic Acid and Fluoro Functional Groups in Pharmaceutical Matrices
Executive Summary: The Pharmacophore Challenge
In modern drug development, approximately 25% of new chemical entities (NCEs) contain fluorine, and carboxylic acids remain the gold standard for solubility modulation and salt formation. However, the simultaneous characterization of these groups via Fourier Transform Infrared (FTIR) spectroscopy presents a distinct "spectral crowding" challenge.[1]
This guide moves beyond basic peak assignment. It provides a comparative analysis of the Carboxylic Acid (COOH) and Fluoro (C-F) moieties against their common spectral interferents. We define the mechanistic behaviors that allow for unambiguous identification—specifically differentiating the C-F stretch from C-O/C-N fingerprints and resolving the COOH dimer/monomer equilibrium.
Mechanistic Foundations
To interpret these spectra accurately, we must understand the physics driving the absorption bands.
Carboxylic Acids (The Hydrogen Bonding Network):
Unlike ketones or esters, carboxylic acids rarely exist as isolated molecules in solid or liquid phases.[2] They form stable, cyclic dimers via strong hydrogen bonds. This lowers the force constant (
) of the carbonyl (C=O) bond, shifting it to a lower frequency (wavenumber) compared to its monomeric form.
Key Physics: Hooke’s Law dictates
. The H-bond weakens the C=O bond (lower ), reducing .
Fluoro Groups (The Dipole Powerhouse):
The C-F bond is one of the strongest single bonds in organic chemistry, yet it appears in the "fingerprint region" (1000–1400 cm⁻¹).
Key Physics: While the bond is strong (high
), the reduced mass () is high because Fluorine (19 amu) is heavier than Hydrogen. However, the extreme electronegativity difference creates a massive dipole moment change () during vibration, resulting in intense absorption bands that can completely mask weaker signals like C-O or C-N stretches.
Spectral Characterization & Comparative Analysis
The following data tables objectively compare the target functional groups against their primary "alternatives" (interfering groups).
Table 1: Carboxylic Acid (COOH) vs. Carbonyl Alternatives
Feature
Carboxylic Acid (Dimer)
Carboxylic Acid (Monomer)
Alternative: Ester
Alternative: Ketone
differentiation Factor
O-H Stretch
2500–3300 cm⁻¹ (Very Broad, "V" shape)
~3500–3550 cm⁻¹ (Sharp, rare in solid)
None
None
The "fermi resonance" broad band is unique to COOH dimers.
COOH is lower freq.[4] than esters due to H-bonding.[2][5]
C-O Stretch
1210–1320 cm⁻¹
1250 cm⁻¹
1000–1300 cm⁻¹ (Two bands)
None
Esters often show two distinct C-O bands; COOH shows one main band here.
O-H Bend
900–960 cm⁻¹ (Broad, Med)
N/A
None
None
Diagnostic "out-of-plane" wag, crucial for confirmation.
Table 2: Fluoro Group (C-F) vs. Fingerprint Alternatives
Feature
Alkyl Fluoride (C-F)
Trifluoromethyl (-CF₃)
Alternative: Ether (C-O-C)
Alternative: Alcohol (C-O)
Differentiation Factor
Primary Stretch
1000–1100 cm⁻¹ (Strong)
1100–1350 cm⁻¹ (Very Strong, often doublet)
1050–1150 cm⁻¹
1000–1200 cm⁻¹
C-F bands are typically 2-3x more intense than C-O bands.
pH Sensitivity
None
None
None
Shifts slightly with H-bonding
C-F is chemically inert to pH shifts; C-O/COOH are not.
Band Shape
Sharp, distinct
Broad, complex doublet
Sharp
Broad if H-bonded
-CF₃ often dominates the 1100-1300 region, masking others.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, we do not rely on visual inspection alone.[5] We employ perturbation techniques to validate the assignment.
Protocol A: The "Carboxylate Shift" (Salt Formation)
Objective: Conclusively distinguish a Carboxylic Acid C=O from a Ketone/Ester C=O.
Principle: Deprotonation converts the C=O and C-O single bonds into a resonance-stabilized carboxylate ion (COO⁻), causing the 1700 cm⁻¹ peak to vanish.
Baseline Scan: Collect FTIR spectrum of the solid sample (KBr pellet or Diamond ATR). Note the peak at ~1710 cm⁻¹.[4][5]
Salt Formation:
Dissolve 10 mg of sample in minimal solvent (e.g., DCM or Methanol).
Add 1 drop of 1M NaOH (aq) or Triethylamine.
Evaporate solvent on the ATR crystal or prepare a new pellet.
Validation Scan: Collect the new spectrum.
Analysis:
COOH Confirmed if: The 1710 cm⁻¹ peak disappears and two new peaks appear at 1550–1610 cm⁻¹ (Asymmetric stretch) and 1300–1400 cm⁻¹ (Symmetric stretch).
Alternative (Ester/Ketone) Confirmed if: The 1710 cm⁻¹ peak remains unchanged (no reaction with weak base).
Protocol B: The "Fluoro-Inertness" Test
Objective: Distinguish C-F stretches from C-O stretches in the 1000–1300 cm⁻¹ region.
Principle: C-F bonds are non-basic and non-acidic. They will not shift upon acidification or basification, whereas C-O bands (in alcohols/phenols) or C-N bands (amines) often shift due to H-bonding changes or protonation.
Procedure: Perform the same salt formation steps as Protocol A.
Analysis: Focus on the 1000–1350 cm⁻¹ region.
C-F Confirmed if: The intense bands in this region remain stationary and maintain intensity.
Interference Confirmed if: Bands shift frequency or broaden/sharpen significantly (indicating involvement in H-bonding networks altered by the base).
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for spectral assignment.
Diagram 1: Spectral Assignment Decision Tree
This flow logic differentiates the target groups from their alternatives.
Caption: Logical workflow for distinguishing Carboxylic Acids and Fluoro groups from common spectral interferents.
Diagram 2: The Carboxylate Shift Mechanism
Visualizing the structural change during Protocol A.
Caption: Spectroscopic shift observed when converting a carboxylic acid to its salt form, eliminating the carbonyl peak.
Technique Comparison: ATR vs. Transmission
For these specific functional groups, the sampling technique significantly impacts data quality.
Attenuated Total Reflection (ATR):
Best for:Carboxylic Acids .[2][3][4][5][6][7] The minimal sample prep prevents moisture absorption (which confuses the O-H region).
Warning: High refractive index changes in the C-F region (1100 cm⁻¹) can cause derivative-shaped peaks in ATR due to the anomalous dispersion effect. If C-F peaks look "wavy" or distorted, switch to Transmission.
Transmission (KBr Pellet):
Best for:Fluoro Groups . Provides accurate intensity ratios for C-F bands without refractive index distortion.
Warning: KBr is hygroscopic; absorbed water will overlap with the Carboxylic O-H band.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (The definitive text on organic structural assignment).
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for industrial spectral interpretation).
NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." (Validating standard spectra for fluorinated compounds).
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Detailed tabulation of C-F shifts).
Melting point range verification for 3-(4-Fluorophenyl)-5-methylbenzoic acid
Executive Summary & Compound Profile 3-(4-Fluorophenyl)-5-methylbenzoic acid is a specialized biaryl intermediate, often utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic drug ca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
3-(4-Fluorophenyl)-5-methylbenzoic acid is a specialized biaryl intermediate, often utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic drug candidates. Unlike commodity chemicals (e.g., Benzoic Acid, mp 122°C), this compound does not have a single, universally harmonized pharmacopeial melting point standard due to its specific application in custom synthesis.
Consequently, verification relies on establishing a high-purity internal reference and selecting the correct thermal analysis method. This guide compares the two primary verification methodologies—Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) —to determine which offers the necessary precision for your development stage.
Compound Physicochemical Profile
Property
Detail
Chemical Structure
Biaryl benzoic acid derivative
Expected MP Range
180°C – 230°C (Estimated based on structural analogs; Experimental verification required)
Thermal Risk
Potential for decarboxylation >250°C or sublimation prior to melting.
Critical Quality Attribute
Polymorphism is common in biaryl acids; MP range width indicates amorphous content or solvates.
Methodology Comparison: Capillary vs. DSC
For a novel or non-compendial intermediate like 3-(4-Fluorophenyl)-5-methylbenzoic acid, choosing the right method is a trade-off between throughput and thermodynamic insight.
Comparative Performance Matrix
Feature
Method A: Capillary (Visual/Automated)
Method B: DSC (Heat Flux)
Primary Output
Melting Range ( to )
Enthalpy of Fusion () & Onset Temperature ()
Sample Requirement
1–5 mg (Destructive)
2–5 mg (Destructive/Encapsulated)
Precision
±0.5 – 1.0°C (Subjective/Optical)
±0.1°C (Thermodynamic)
Polymorph Detection
Poor (Only detects gross differences)
Excellent (Detects enantiotropic transitions)
Solvate/Volatile Detection
Visual only (bubbling/fogging)
Distinct endotherms (requires TGA confirmation)
Throughput
High (Rapid QC checks)
Low (Detailed characterization)
Best Use Case
Routine Batch Release / In-Process Control
Reference Standard Characterization / Stability Studies
Expert Insight
Why DSC Wins for Verification: In biaryl systems, "soft" crystals can sinter before melting, causing visual errors in capillary methods. DSC distinguishes between sintering , solid-solid transitions , and true melting , making it the only viable method for establishing the primary reference standard for this compound.
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (The Reference Standard)
Use this protocol to characterize your "Gold Standard" batch.
Equipment: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation/decarboxylation.
Sample Prep: Weigh 2–4 mg of dried 3-(4-Fluorophenyl)-5-methylbenzoic acid into a Tzero aluminum pan.
Note: Do not grind excessively; high mechanical stress can induce amorphous regions in biaryls.
Encapsulation: Crimp with a pinhole lid (allows trapped solvent/moisture to escape, preventing pan deformation).
Thermal Cycle:
Equilibrate: 30°C.
Ramp: 10°C/min to 250°C.
Caution: If decomposition (browning/mass loss) is suspected, verify upper limit with TGA first.
Analysis:
Identify
(extrapolated onset temperature). This is the thermodynamic melting point.
Integrate the peak to find
(J/g). A sharp, high-energy peak indicates high crystallinity.
Protocol B: Capillary Melting Point (Routine QC)
Use this for daily batch checks against the Reference Standard established above.
Equipment: Automated Optoelectronic System (e.g., Büchi or SRS DigiMelt).
Preparation: Dry sample at 40°C under vacuum for 4 hours to remove surface volatiles.
Packing: Introduce solid into a capillary tube to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, broadening the range).
Ramp Rate:
Fast Ramp: 10°C/min to 160°C (approx. 20°C below expected MP).
Slow Ramp:1.0°C/min through the melting transition.
Critical: Faster rates (>2°C/min) will result in thermal lag, reporting a value higher than the true MP.
Recording:
Record Meniscus Point: First distinct liquid formation.
Record Clear Point: Complete disappearance of solid.
Acceptance Criteria: Range should be < 2.0°C for "Pure" grade.
Logical Verification Workflow
The following diagram illustrates the decision-making process for verifying the identity and purity of this intermediate, distinguishing between solvates, polymorphs, and true melting.
Figure 1: Strategic workflow for establishing the melting point of a non-compendial organic intermediate.
Data Interpretation & Troubleshooting
Interpreting the Range
For 3-(4-Fluorophenyl)-5-methylbenzoic acid, the melting behavior indicates purity levels:
Observation
Diagnosis
Action
Range < 1.0°C
High Purity (>99%)
Batch Approved.
Range 2.0 – 4.0°C
Trace Impurities (95-98%)
Recrystallize (Rec. Solvent: Ethanol/Water).
Premature "Sweating"
Residual Solvent
Dry sample; check TGA.
Browning before Melt
Decarboxylation
Compound is unstable at MP. Use DSC onset only; do not use capillary clear point.
Sublimation (Fog)
High Vapor Pressure
Seal capillary tube (flame seal) to create closed system.
The "Benzoic Acid" Effect
Benzoic acid derivatives are prone to dimerization via hydrogen bonding in the solid state.
Impact: Impurities that disrupt this dimer network cause a significant depression in melting point (larger than ideal solution theory predicts).
Verification: If your MP is 10°C lower than the expected range (e.g., 170°C vs 180°C), do not assume it is a "new polymorph" immediately; it is most likely a eutectic impurity effect.
References
United States Pharmacopeia (USP). <741> Melting Range or Temperature. Rockville, MD: USP Convention.
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Guide.
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard text for capillary method mechanics).
Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59.
NIST Chemistry WebBook. Benzoic acid derivatives thermochemistry data. (Used for analog comparison).
Comparative
Structure-activity relationship (SAR) of fluorinated biaryl acids
Topic: Structure-activity relationship (SAR) of fluorinated biaryl acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Editorial Introduction: The Fluorine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-activity relationship (SAR) of fluorinated biaryl acids
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Editorial Introduction: The Fluorine Strategic Advantage
In the landscape of medicinal chemistry, the biaryl acid scaffold is ubiquitous, serving as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and transthyretin (TTR) kinetic stabilizers like Tafamidis (a bioisostere). However, the naked biaryl scaffold is metabolically liable and often conformationally promiscuous.
This guide analyzes the critical role of fluorination in transforming this scaffold.[1] We move beyond basic bioisosterism to examine how fluorine substitution—specifically at the ortho positions—dictates the biaryl twist angle , modulates pKa for improved bioavailability, and acts as a metabolic shield against cytochrome P450 oxidation.
Part 1: Comparative Analysis & Performance Metrics
We compare the performance of the standard fluorinated biaryl acid (Diflunisal ) against its non-fluorinated and alternative-substitution counterparts. This analysis highlights why fluorination is not just an atomic swap, but a conformational control strategy.
Conformational Locking: The steric radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). Placing fluorine at the ortho position of the biaryl linkage introduces steric clash with the adjacent ring protons, forcing the two aromatic rings out of planarity.
Result: This "twisted" conformation is critical for fitting into the hydrophobic channels of cyclooxygenase (COX) enzymes and the thyroxine binding pocket of TTR.
pKa Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic system. When positioned on the ring bearing the carboxylic acid (or the adjacent ring via conjugation), it lowers the pKa.
Result: At physiological pH (7.4), a higher fraction of the drug is ionized, improving solubility while maintaining sufficient lipophilicity (LogD) for membrane permeability due to the C-F bond's lipophilic character.
Part 2: Visualizing the SAR Logic
The following diagram maps the decision-making process for optimizing biaryl acids using fluorine.
Caption: SAR Decision Tree illustrating how fluorine placement resolves metabolic instability and conformational binding issues.
Part 3: Detailed Experimental Protocols
To ensure reproducibility, we provide a self-validating synthesis protocol for a representative fluorinated biaryl acid (Diflunisal analog) and a kinetic stability assay.
Protocol A: Suzuki-Miyaura Coupling of Fluorinated Biaryls
Rationale: The electron-deficient nature of fluorinated aryl halides can sometimes make oxidative addition sluggish, while fluorinated boronic acids can be prone to protodeboronation.[2] This protocol uses a high-turnover catalyst system to mitigate these issues.
Materials:
Substrate A: 5-Bromo-2-hydroxybenzoic acid (protected as methyl ester/methoxy ether if necessary, though free acid can work with excess base). Recommendation: Use Methyl 5-bromo-2-methoxybenzoate for cleaner results.
Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.
Charging: Add Substrate A (1.0 mmol), Substrate B (1.2 mmol), Pd catalyst (0.03 mmol), and K₂CO₃ (3.0 mmol).
Degassing: Seal flask. Evacuate and backfill with Argon (3x).
Solvent Addition: Inject degassed Dioxane/Water mixture (5 mL) via syringe.
Reaction: Heat to 90°C for 4–6 hours. Self-Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The fluorinated product will typically have a higher Rf than the bromide starting material.
Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to neutralize base) and Brine. Dry over Na₂SO₄.[3]
Purification: Flash column chromatography.
Deprotection (if needed): If using the methyl ester/methoxy intermediate, reflux in BBr₃/DCM or LiOH/THF/Water to yield the final acid.
Protocol B: TTR Kinetic Stabilization Assay
Rationale: This assay measures the drug's ability to prevent the dissociation of the TTR tetramer into monomers (the rate-limiting step in amyloidogenesis).[4][5]
Workflow:
Preparation: Incubate Recombinant TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) in phosphate buffer (pH 7.0) for 30 min at 37°C.
Denaturation Challenge: Add Urea to a final concentration of 4.0 M (or adjust pH to 4.4 without urea for acid denaturation).
Time-Course: Incubate for 72 hours.
Quantification: At t=0, 24, 48, and 72h, take an aliquot. Cross-link the protein using Glutaraldehyde (1%).
Analysis: Run samples on an SDS-PAGE gel.
Validation:
Negative Control: DMSO only (Shows rapid disappearance of Tetramer band).
Positive Control: Diflunisal or Tafamidis (Shows retention of Tetramer band).
Caption: Step-by-step synthesis pathway for fluorinated biaryl acids using Suzuki-Miyaura coupling.
References
Diflunisal Analogues Stabilize the Native State of Transthyretin. Journal of Medicinal Chemistry. (2004).[4][5] Describes the SAR of ortho- vs meta-fluorine substitution and its effect on TTR binding orientation.
Structure-Activity Relationship of Benzoic Acid Derivatives. BenchChem. (2025).[6] Provides comparative SAR data for benzoic acid scaffolds and substituent effects.[6]
On the Metabolic Stability of Fluorinated Small Molecules. PMC. Analyzes the mechanism of fluorine in blocking metabolic soft spots and influencing lipophilicity.[1]
Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid Protocol. BenchChem. (2025).[3] Detailed experimental conditions for coupling fluorinated aryl substrates.
Diflunisal - Mechanism and Clinical Data. Wikipedia/DrugBank. Overview of the drug's pharmacological profile and structural properties.
A Comparative Guide to the Biological Activity of Methyl vs. Fluoro Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of a Single Atom Swap In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif, the foundation...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Single Atom Swap
In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif, the foundation for a vast array of therapeutic agents.[1] Its simple aromatic ring and carboxylic acid group offer a versatile template for modification, allowing for the fine-tuning of a molecule's properties to elicit a desired biological response. Among the most common and impactful modifications is the substitution on the phenyl ring. This guide focuses on a classic yet critical comparison in drug design: the substitution of a methyl group (-CH₃) versus a fluorine atom (-F).
While seemingly minor, this single-atom substitution can profoundly alter a molecule's physicochemical characteristics, including its size, lipophilicity, and electronic nature. These changes, in turn, have significant consequences for the biological activity of the resulting benzoic acid derivative, influencing its potency, selectivity, and pharmacokinetic profile.[2] This guide will provide an in-depth analysis of the comparative biological activities of methyl- and fluoro-substituted benzoic acid derivatives, drawing upon established principles of medicinal chemistry and available experimental data. We will explore their impact on anti-inflammatory, anticancer, and antimicrobial activities, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
Physicochemical Properties: A Tale of Two Substituents
The distinct biological activities of methyl- and fluoro-substituted benzoic acid derivatives are rooted in their fundamental physicochemical differences. Understanding these differences is crucial for rational drug design.
Property
Methyl Group (-CH₃)
Fluorine Atom (-F)
Impact on Biological Activity
Size (van der Waals radius)
Larger (2.00 Å)
Smaller (1.47 Å), similar to hydrogen (1.20 Å)
Steric hindrance or improved binding pocket fit.
Electronic Effect
Electron-donating (weakly activating)
Strongly electron-withdrawing (deactivating)
Alters the acidity of the carboxylic acid and modulates interactions with target proteins.
Lipophilicity (Hydrophobicity)
Increases lipophilicity
Increases lipophilicity
Affects membrane permeability and binding to hydrophobic pockets in target proteins.
Metabolic Stability
Susceptible to oxidation by cytochrome P450 enzymes
C-F bond is very strong and resistant to metabolic cleavage
Can prolong the half-life of a drug.
The methyl group, being larger and electron-donating, can influence the conformation of the molecule and enhance hydrophobic interactions with a target protein.[3] In contrast, the small size and high electronegativity of fluorine can lead to unique interactions, such as the formation of hydrogen bonds with certain protein residues.[4] The strong electron-withdrawing nature of fluorine also increases the acidity of the benzoic acid's carboxylic group, which can be critical for its interaction with the active sites of enzymes.[2]
Comparative Biological Activities
While direct head-to-head comparative studies of methyl- vs. fluoro-substituted benzoic acid analogs are not always readily available, we can draw valuable insights from existing research on their individual activities.
Anti-inflammatory Activity
Benzoic acid derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[2]
Methyl-substituted benzoic acid derivatives have been explored as anti-inflammatory agents. For instance, the incorporation of a methyl group can enhance the selectivity of COX inhibitors.[6]
Fluoro-substituted benzoic acid derivatives have also demonstrated significant anti-inflammatory potential. The fluorine atom's ability to modulate the electronic properties of the molecule can be advantageous for COX inhibition.[2] For example, 2-(4-Fluorobenzoylamino)benzoic acid derivatives are known to possess anti-inflammatory properties, with the free carboxylic acid being crucial for direct interaction with COX enzymes.[7]
The primary anti-inflammatory mechanism for these compounds often involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[7][8]
Signaling Pathway: NF-κB in Inflammation
The diagram below illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory benzoic acid derivatives.
Caption: Simplified EGFR signaling pathway.
Antimicrobial Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents. [9]Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.
Methyl-substituted benzoic acid derivatives have been synthesized and evaluated for their antimicrobial properties. Quantitative structure-activity relationship (QSAR) studies have indicated that the presence and position of the methyl group can influence the antimicrobial potency.
Fluoro-substituted benzoic acid derivatives have shown significant activity against a range of bacteria and fungi. [4]The strong electron-withdrawing nature of fluorine can enhance the compound's ability to interfere with microbial processes. [4]A key target for some of these compounds is the bacterial cell wall synthesis pathway, specifically enzymes involved in peptidoglycan formation.
[10]
The following diagram provides a simplified overview of the bacterial peptidoglycan synthesis pathway, a target for antimicrobial benzoic acid derivatives.
To facilitate direct comparison of the biological activities of methyl- and fluoro-substituted benzoic acid derivatives, the following detailed experimental protocols are provided as a guide for researchers.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.
[11]
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes
Arachidonic acid (substrate)
Colorimetric or fluorometric COX inhibitor screening kit
Test compounds (methyl- and fluoro-substituted benzoic acid derivatives)
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
96-well microplate
Microplate reader
Procedure:
Compound Preparation: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.
Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.
Inhibition: Add the serially diluted test compounds or reference inhibitors to the respective wells. Include a control group with solvent only.
Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
Detection: Stop the reaction and measure the product formation (e.g., prostaglandin F2α) using a colorimetric or fluorometric method as per the kit instructions.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for MTT anticancer assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Test compounds
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Prepare a standardized suspension of the microorganism to a specific cell density (e.g., 0.5 McFarland standard).
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
Conclusion and Future Directions
The substitution of a methyl group with a fluorine atom on a benzoic acid scaffold represents a powerful strategy in drug discovery. While both substituents can enhance the biological activity of the parent molecule, they do so through distinct mechanisms rooted in their fundamental physicochemical properties. Methyl groups can improve hydrophobic interactions and influence molecular conformation, whereas fluorine's small size, high electronegativity, and metabolic stability offer unique advantages in modulating target binding and pharmacokinetic profiles.
This guide has provided a comparative overview of the anti-inflammatory, anticancer, and antimicrobial activities of methyl- and fluoro-substituted benzoic acid derivatives. Although direct comparative data is often limited, the provided experimental protocols offer a clear path for researchers to generate this crucial information. By systematically evaluating methyl and fluoro analogs in parallel, the scientific community can build a more comprehensive understanding of their structure-activity relationships. This knowledge will undoubtedly accelerate the rational design of more potent, selective, and safer benzoic acid-based therapeutics for a wide range of diseases.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 2025. [Link]
Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. 2015. [Link]
Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. 2007. [Link]
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. 2025. [Link]
Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. 2022. [Link]
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. PMC. 2020. [Link]
The IC 50 values calculated from the dose-response curves. ResearchGate. [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. 2024. [Link]
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. 2023. [Link]
Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. MDPI. 2022. [Link]
Discovery of dually acting small-molecule inhibitors of cancer-resistance relevant receptor tyrosine kinases EGFR and IGF-1R. Reaction Biology. [Link]
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. 2025. [Link]
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IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as... ResearchGate. [Link]
Benzoic acid, a simple aromatic carboxylic acid, has a rich history of use and study due to its diverse biological activities and applications. ijarsct. 2025. [Link]
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Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. PMC. 2024. [Link]
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EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]
Pre-Disposal Assessment: The Segregation Imperative
Senior Scientist Insight:
The most common compliance violation with fluorinated aromatics is misclassification as "General Organic Waste."
The Science: When 3-(4-Fluorophenyl)-5-methylbenzoic acid is incinerated, the fluorine atom is stripped, reacting with hydrogen sources to form Hydrogen Fluoride (HF) gas.[1][2]
The Risk: Standard incinerators lacking wet scrubbers will suffer refractory lining damage from HF corrosion.[1] Furthermore, HF emissions are strictly regulated.[1][2]
The Rule: You must segregate this compound into the Halogenated Waste stream, regardless of quantity.[1]
Operational Disposal Protocols
Protocol A: Pure Solid Waste (Expired/Surplus Substance)
Applicable for: Pure powder, scrapings, or spill cleanup residues.[1][2]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential acidic corrosion.[1][7]
Applicable for: Reaction mixtures or analytical samples dissolved in solvents (e.g., DMSO, Methanol).[1][2]
pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (
) to prevent container degradation, unless your facility allows acidic organic waste streams.[1][2]
Solvent Compatibility: Ensure the solvent base is compatible with the halogenated stream (e.g., do not mix with strong oxidizers).[1]
Collection: Pour into the Halogenated Solvent Waste carboy (typically red-tagged or specifically designated).[1]
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute reclassifies the entire mixture as halogenated waste.[2]
Log Entry: Record the volume and concentration on the waste log to ensure the disposal facility anticipates the fluorine load.
Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating fluorinated organic waste to ensure downstream compliance and safety.
Emergency Spill Procedures (Solid)
In the event of a benchtop spill of the solid powder:
PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][9] If dust is visible, use an N95 respirator to avoid inhaling the irritant.[1][2]
Containment: Do not dry sweep (creates dust).[1] Cover the spill with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
Cleanup:
Scoop the wet material/debris into a wide-mouth jar.[1]
Wipe the surface with a soap/water solution.[1][4][5][10][11][12]
Place all contaminated wipes into the Halogenated Solid Waste container.[1]
Reporting: Notify the Lab Safety Officer if the spill exceeds 100g or enters a drain.
Regulatory & Compliance Context
RCRA (USA): While this specific compound may not be explicitly "P" or "U" listed, it is regulated under the "Cradle-to-Grave" mandate.[1][2] The generator is responsible for characterizing the waste. Due to the Fluorine content, it must be treated as a Halogenated Organic to prevent violation of the disposal facility's air permits [1].
EPA Waste Codes: If dissolved in a spent halogenated solvent, it carries F-codes (F001-F005) .[1][2] As a pure solid, it is often classified under general toxic/irritant waste profiles requiring thermal destruction [2].[1][2]
References
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated Organic Compounds).
[Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)-5-methylbenzoic Acid
Navigating the complexities of drug development and chemical research requires a steadfast commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3-(4-Fluorophenyl)-5-methylbenzoi...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of drug development and chemical research requires a steadfast commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3-(4-Fluorophenyl)-5-methylbenzoic acid, a compound that, like many specialized reagents, necessitates meticulous safety protocols. As your partner in research, we extend our expertise beyond product provision, ensuring you are equipped with the knowledge to maintain a secure laboratory environment. This document is structured to deliver not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards:
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][3][4]
Eye Damage: The compound is likely a serious eye irritant, potentially causing significant damage upon contact.[1][2][3][4]
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][3][4][5]
Physical Form: This compound is typically a solid powder, which poses a risk of aerosolization during handling.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to various hazards.[6] The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific tasks being performed.[6][7][8]
Core PPE Requirements
PPE Component
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles for high-splash risk procedures.[6][7][9]
Protects against accidental splashes and airborne particles entering the eyes.[10][11] A face shield offers an additional layer of protection for the entire face.[6][7]
Prevents skin contact with the chemical, mitigating the risk of irritation.[10][11] Nitrile gloves offer good resistance to a variety of chemicals.[13]
Protects feet from spills and falling objects.[10]
Task-Specific PPE Recommendations
Task
Required PPE
Justification
Weighing and Aliquoting Powder
Chemical splash goggles, face shield, nitrile gloves, lab coat, and a respirator (N95 or higher).[11][14]
High risk of powder aerosolization necessitates respiratory protection to prevent inhalation.[10] A face shield provides added protection against airborne particles.
Preparing Solutions
Chemical splash goggles, nitrile gloves, and a lab coat.
Lower risk of aerosolization compared to handling the powder directly, but splash protection remains crucial.
Running Reactions and Analysis
Chemical splash goggles, nitrile gloves, and a lab coat.
Standard laboratory practice to protect against unexpected splashes or releases.
Operational Plans: From Preparation to Disposal
A systematic approach to handling hazardous chemicals is paramount for ensuring laboratory safety.[15]
Engineering Controls: Minimizing Exposure at the Source
Whenever possible, engineering controls should be the primary method of exposure reduction.
Fume Hood: All handling of powdered 3-(4-Fluorophenyl)-5-methylbenzoic acid that could generate dust should be conducted in a certified chemical fume hood.[16] This is crucial for preventing the inhalation of airborne particles.
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[15]
Donning and Doffing PPE: A Step-by-Step Protocol
The correct sequence for putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence Diagram
Caption: Proper sequence for donning PPE.
Doffing Sequence Diagram
Caption: Workflow for responding to a chemical spill.
For powdered spills, it is critical to avoid creating dust. Gently cover the spill with a wet absorbent material to dissolve the powder before cleanup. [14][17]If you are not trained in spill cleanup, evacuate the area and alert your safety officer.
[14]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As 3-(4-Fluorophenyl)-5-methylbenzoic acid is a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Disposal
Halogenated Waste: This compound and any materials contaminated with it must be disposed of in a designated "Halogenated Waste" container. [18][19][20][21]Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and environmental impact.
[19]* Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
[18]* Container Integrity: Waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
[18]* Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.
Conclusion: Fostering a Culture of Safety
The safe handling of 3-(4-Fluorophenyl)-5-methylbenzoic acid, and indeed all laboratory chemicals, is a shared responsibility. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety protocols and to always consult the most current safety data sheets for any chemical you handle.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]
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